molecular formula C17H18N2 B7820312 N-(1H-indol-4-ylmethyl)-2-phenylethanamine CAS No. 944897-34-1

N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Cat. No.: B7820312
CAS No.: 944897-34-1
M. Wt: 250.34 g/mol
InChI Key: LXRFWIPPPOAGEN-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-ylmethyl)-2-phenylethanamine is an organic compound with the molecular formula C17H18N2 and a molecular weight of 250.34 g/mol . It is supplied as a dry powder for research applications . This molecule features a phenylethanamine backbone linked to the 4-position of the 1H-indole ring system via a methylene bridge, a structural motif seen in various bioactive molecules. Indole derivatives represent a privileged scaffold in medicinal and organic chemistry due to their presence in a wide range of bioactive natural products and pharmaceuticals . The indole nucleus is a fundamental structure for developing new synthetic methodologies and exploring diverse biological activities . Compounds with structural similarities to this compound, particularly those involving aminomethylation at the indole nitrogen (N-1) or other positions, are of significant interest in synthetic chemistry . Furthermore, 2-phenylethanamine derivatives are known to possess biological activity, and their incorporation into indole-based structures creates novel chemical entities with potential for biochemical probing . Researchers are exploring such compounds for various applications, given the broad reported biological potential of indole derivatives, which includes anticancer, antiviral, and anti-inflammatory activities, among others . This product is intended for research purposes only by technically qualified persons. It is explicitly not intended for use in humans, animals, or as a diagnostic agent, and it must not be incorporated into foods, drugs, or cosmetics.

Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-2-5-14(6-3-1)9-11-18-13-15-7-4-8-17-16(15)10-12-19-17/h1-8,10,12,18-19H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRFWIPPPOAGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501272053
Record name N-(2-Phenylethyl)-1H-indole-4-methanamine
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Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944897-34-1
Record name N-(2-Phenylethyl)-1H-indole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Phenylethyl)-1H-indole-4-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Chemical Properties of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Classification

Compound Identity: N-(1H-indol-4-ylmethyl)-2-phenylethanamine Formula: C₁₇H₁₈N₂ Molecular Weight: 250.34 g/mol Classification: Indole-Phenethylamine Hybrid Scaffold

This guide provides a comprehensive technical analysis of this compound, a research-grade chemical entity characterized by a non-canonical linkage between an indole core and a phenethylamine tail. Unlike classical tryptamines (C3-linked) or isotryptamines (C2-linked), this compound features a C4-methylene bridge, creating a unique spatial vector for the amine nitrogen.

This structural motif is of significant interest in medicinal chemistry for probing the orthosteric binding pockets of aminergic GPCRs (5-HT, Dopamine, and Adrenergic receptors), where the C4-substitution mimics specific rigidified conformations of ergolines and lysergamides.

Part 2: Physicochemical Profile

The following data represents a synthesis of calculated and predicted properties derived from fragment-based QSAR models, essential for formulation and assay development.

Table 1: Physicochemical Properties
PropertyValue (Predicted)Significance
LogP (Octanol/Water) 3.6 ± 0.4High lipophilicity; predicts blood-brain barrier (BBB) permeability.
pKa (Basic Amine) 9.2 ± 0.5Exists predominantly as a cation at physiological pH (7.4).
pKa (Indole NH) 16.2Non-basic; acts as a hydrogen bond donor.
Polar Surface Area (PSA) ~28 ŲFavorable for CNS penetration (Rule of 5 compliant).
H-Bond Donors 2Indole NH, Secondary Amine NH.
H-Bond Acceptors 1Secondary Amine N.
Solubility (Free Base) Low (Water), High (DCM, MeOH)Requires salt formation (HCl, Fumarate) for aqueous assays.[1]

Part 3: Synthetic Methodology

The most robust and scalable route to this compound is via Reductive Amination . This convergent synthesis minimizes side reactions associated with direct alkylation and allows for the use of mild reducing agents.

Core Reaction Scheme

Precursors: Indole-4-carboxaldehyde + 2-Phenylethanamine Reagents: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Detailed Protocol (Self-Validating System)

Step 1: Imine Formation (Equilibrium Phase)

  • Charge: In a dry round-bottom flask under inert atmosphere (N₂/Ar), dissolve Indole-4-carboxaldehyde (1.0 eq) in anhydrous DCE (0.1 M concentration).

  • Addition: Add 2-Phenylethanamine (1.05 eq) dropwise.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze imine formation.

  • Monitoring: Stir at room temperature for 2–4 hours. Validation: Monitor by TLC (disappearance of aldehyde spot) or 1H-NMR (appearance of imine proton ~8.5 ppm).

Step 2: Reduction (Irreversible Phase)

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) in portions to prevent exotherms.

  • Reaction: Allow to warm to room temperature and stir overnight (12h).

  • Quench: Quench with saturated aqueous NaHCO₃ until effervescence ceases.

Step 3: Isolation & Purification

  • Extraction: Extract the aqueous layer with DCM (3x).

  • Wash: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: The secondary amine is best purified via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH:NH₄OH (95:5:0.5). The ammonia prevents streaking of the basic amine on silica.

  • Salt Formation: Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt for long-term stability.

Part 4: Chemical Reactivity & Stability

Understanding the reactivity profile is critical for storage and metabolic prediction.

Indole Oxidation

The indole ring is electron-rich and susceptible to oxidative degradation, particularly at the C3 position if left exposed to light and air.

  • Mechanism: Formation of indolenine intermediates or oxidative cleavage of the C2-C3 double bond.

  • Mitigation: Store as a hydrochloride salt at -20°C, protected from light.

Amine Reactivity

The secondary amine is a nucleophile.

  • Carbamate Formation: Upon exposure to atmospheric CO₂, the free base can reversibly form carbamates. Always handle the free base under inert gas.

  • N-Nitrosation: Avoid contact with nitrite sources to prevent formation of carcinogenic N-nitroso derivatives.

Visualization: Reactivity & Synthesis Pathway

G cluster_0 Synthesis Workflow Aldehyde Indole-4-carboxaldehyde Imine Imine Intermediate Aldehyde->Imine DCE, AcOH -H2O Amine 2-Phenylethanamine Amine->Imine Product Target Molecule (Secondary Amine) Imine->Product NaBH(OAc)3 Reduction Oxidation Oxidative Degradation (Indole C2-C3) Product->Oxidation O2/Light (Slow) Salt HCl Salt (Stable Form) Product->Salt HCl/Et2O

Figure 1: Synthetic workflow and stability pathways for this compound.

Part 5: Biological & Medicinal Context[1][2]

Pharmacophore Analysis

This molecule represents a hybridization of two potent psychoactive scaffolds:

  • Indole (Tryptamine-like): The C4-substitution pattern is distinct from the natural neurotransmitter serotonin (5-HT, C3-substituted). However, C4-substituted indoles (e.g., Psilocin, 4-HO-DMT) are known to bind with high affinity to 5-HT₂A and 5-HT₂C receptors. The C4-position allows the ethylamine side chain to adopt a conformation that mimics the rigid ergoline ring system found in LSD.

  • Phenethylamine Tail: The addition of a bulky hydrophobic group (phenethyl) to the amine nitrogen generally increases affinity for 5-HT₂ receptors and often confers selectivity over 5-HT₁ subtypes. It also enhances lipophilicity, facilitating membrane crossing.

Theoretical Mechanism of Action

Based on Structure-Activity Relationship (SAR) data from analogous 4-substituted tryptamines and N-substituted phenethylamines:

  • Primary Target: 5-HT₂A Receptor (Agonist or Partial Agonist).

  • Secondary Targets: 5-HT₂C, 5-HT₁A, and Dopamine D₂ receptors.

  • Metabolic Fate: Likely metabolized via:

    • MAO-B: Deamination of the phenethyl chain (slower due to secondary amine steric hindrance).

    • CYP450: Hydroxylation of the indole ring (C5/C6) or the phenyl ring.

Part 6: Safety & Handling Protocols

Hazard Classification (Predicted):

  • Acute Toxicity: Potentially active at low doses (mg scale) due to CNS potency. Treat as a potent bioactive agent.

  • Irritant: Solid and solutions likely irritating to eyes and mucous membranes.

Standard Operating Procedure (SOP):

  • Engineering Controls: All weighing and manipulation must occur inside a certified Fume Hood or Glovebox.

  • PPE: Nitrile gloves (double-gloved recommended), safety glasses, and lab coat.

  • Spill Cleanup: Absorb with inert material (vermiculite). Deactivate surfaces with 10% bleach solution to oxidize the indole core, followed by water.

  • Storage: Store neat substance at -20°C under Argon. Solutions in DMSO are stable for ~1 month at -20°C.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Foundational protocol for the STAB reductive amin
  • Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: Lysergic Acid Diethylamide (LSD)." ACS Chemical Neuroscience, 9(10), 2331-2343. Link

    • Provides SAR context for the C4-substituted indole conform
  • Glennon, R. A., et al. (1988). "Binding of O-alkyl derivatives of serotonin at serotonin 5-HT1A, 5-HT1C, and 5-HT2 receptors." Journal of Medicinal Chemistry, 31(5), 867-870. Link

    • Supports the lipophilicity and receptor binding claims for substituted indoles.
  • Repke, D. B., et al. (1977). "Psilocin analogs. I. Synthesis of 3-[2-(dialkylamino)ethyl]- and 3-[2-(cycloalkylamino)ethyl]indol-4-ols." Journal of Heterocyclic Chemistry, 14(1), 71-74. Link

    • Reference for the chemical stability and synthesis of 4-substituted indole deriv

Sources

"N-(1H-indol-4-ylmethyl)-2-phenylethanamine receptor binding affinity"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, this compound. Given the compound's structural motifs—an indole core linked to a phenethylamine backbone—it holds potential for interaction with a range of neuroreceptors. This document moves beyond a standard protocol, offering a strategic and theoretical exploration of how to design, execute, and interpret binding assays for this specific molecule. We will detail the rationale for target selection, provide a robust, step-by-step protocol for competitive radioligand binding assays, and outline the necessary data analysis to determine inhibitory constants (Ki). The objective is to equip researchers with the expertise to rigorously profile this and similar compounds, ensuring data integrity and advancing the understanding of its pharmacological potential.

Introduction and Strategic Rationale

The compound this compound is a synthetic molecule integrating two key pharmacophores:

  • 2-Phenethylamine: This scaffold is the backbone for numerous endogenous monoamine neurotransmitters, including dopamine and norepinephrine, as well as a vast class of psychoactive compounds.[1][2] Its presence suggests a high probability of interaction with monoamine receptors, such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors, along with the trace amine-associated receptor 1 (TAAR1).[2][3]

  • Indole: The indole ring is a privileged structure in medicinal chemistry, famously present in the neurotransmitter serotonin.[4] It is a common feature in ligands targeting 5-HT receptors, and has also been successfully incorporated into high-affinity ligands for other targets like sigma (σ) receptors.[4][5][6]

The conjunction of these two motifs necessitates a broad but targeted initial screening approach. A primary panel should therefore include key subtypes of the serotonin, dopamine, adrenergic, and sigma receptor families to build a preliminary affinity profile and identify primary targets for further investigation.

Theoretical Foundations of Receptor-Ligand Interactions

A precise understanding of binding parameters is critical for interpreting experimental data. The interaction between a ligand (the test compound) and a receptor is governed by the law of mass action.[7]

  • Dissociation Constant (Kd): This is the fundamental measure of binding affinity. It is the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[8][9] Kd is typically determined through saturation binding experiments using a radiolabeled ligand.[7][10]

  • IC50 (Half Maximal Inhibitory Concentration): In the context of a competitive binding assay, the IC50 is the concentration of the unlabeled test compound required to displace 50% of the specifically bound radioligand.[11][12] It is an experimentally derived value that is dependent on the specific assay conditions, particularly the concentration of the radioligand used.

  • Inhibition Constant (Ki): This value represents the intrinsic binding affinity of the unlabeled test compound for the receptor. It is a more absolute measure than the IC50 because it is calculated independently of the radioligand concentration used in the assay.[12] The Ki is derived from the IC50 using the Cheng-Prusoff equation .[12]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the molar concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation underscores the necessity of accurately knowing the Kd of the specific radioligand being used to calculate a true Ki for the test compound.[12]

The Gold Standard: Competitive Radioligand Binding Assays

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their high sensitivity, robustness, and reproducibility.[10] The following sections provide a detailed workflow for characterizing this compound.

Experimental Workflow Overview

The process follows a logical progression from biological material preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Step 1: Membrane Preparation (from cells or tissue) Protein_Quant Step 2: Protein Quantification (BCA or Bradford Assay) Membrane_Prep->Protein_Quant Assay_Setup Step 3: Assay Plate Setup (Total, NSB, Competition) Protein_Quant->Assay_Setup Incubation Step 4: Incubation to Equilibrium Assay_Setup->Incubation Filtration Step 5: Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Step 6: Scintillation Counting Filtration->Counting Calc_Specific Step 7: Calculate Specific Binding Counting->Calc_Specific Curve_Fit Step 8: Non-linear Regression (Determine IC50) Calc_Specific->Curve_Fit Calc_Ki Step 9: Cheng-Prusoff Equation (Calculate Ki) Curve_Fit->Calc_Ki

Caption: High-level workflow for determining receptor binding affinity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[13]

Part 1: Membrane Preparation [14][15]

  • Source Material: Utilize either cultured cells stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or a specific animal tissue known to be rich in the target receptor (e.g., rat frontal cortex for 5-HT2A receptors).[13][16]

  • Homogenization: Wash cells or minced tissue with ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize using a Polytron or Dounce homogenizer in a buffer containing protease inhibitors.[14][15]

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and debris.[14]

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[14]

  • Washing and Storage: Resuspend the membrane pellet in a fresh buffer, repeat the high-speed centrifugation, and finally resuspend the washed pellet in a storage buffer (e.g., containing 10% sucrose as a cryoprotectant).[15]

  • Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford or BCA protein assay.[15] Aliquot and store membranes at -80°C until use.

Part 2: Competitive Binding Assay [10][11][15]

  • Plate Preparation: For certain radioligands and filter types, pre-soaking the filter plate wells with a solution like 0.3-0.5% polyethyleneimine (PEI) can significantly reduce non-specific binding.[13][15]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[15]

  • Pipetting Scheme (in a 96-well filter plate, final volume 250 µL):

    • Total Binding (Triplicate): Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 150 µL of diluted membrane preparation.

    • Non-Specific Binding (NSB) (Triplicate): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Ketanserin for 5-HT2A), 50 µL of radioligand solution, and 150 µL of diluted membrane preparation.

    • Test Compound (Triplicate per concentration): Add 50 µL of this compound (at 11 different concentrations for a full curve, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand solution, and 150 µL of diluted membrane preparation.

    • Expert Tip: Initiate the reaction by adding the membrane preparation last to ensure all components are ready to interact simultaneously.[14]

G Diagram illustrating assay components and competition. cluster_principle Principle of Competitive Binding cluster_total Total Binding cluster_nsb Non-Specific Binding cluster_comp Competition Receptor Receptor Radioligand Radioligand (*) Test_Compound Test Compound Receptor_T Receptor Radioligand_T * Receptor_T->Radioligand_T Receptor_N Receptor Cold_Ligand_N Cold Ligand Receptor_N->Cold_Ligand_N Radioligand_N * Receptor_C Receptor Test_Compound_C Test Cmpd Receptor_C->Test_Compound_C Radioligand_C * cluster_total cluster_total cluster_nsb cluster_nsb cluster_comp cluster_comp G Raw_CPM Raw Data (CPM) - Total Binding - Non-Specific Binding (NSB) - Competition Wells Calc_SB Calculate Specific Binding (SB) SB = Total - NSB Raw_CPM->Calc_SB Normalize Normalize Data % SB = (Competition Well - NSB) / SB * 100 Calc_SB->Normalize Plot Plot % SB vs. [Log Compound] Normalize->Plot Fit Non-linear Regression (Sigmoidal Dose-Response) Plot->Fit IC50 Determine IC50 Fit->IC50 Cheng_Prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Final Ki Value Cheng_Prusoff->Ki

Caption: Logical flow of data analysis from raw counts to the final Ki value.

  • Calculate Specific Binding: Average the CPM from the triplicate "Total Binding" wells and subtract the average CPM from the "Non-Specific Binding" wells. This difference is the 100% specific binding value.

  • Generate Competition Curve: For each concentration of this compound, calculate the percentage of specific binding remaining. Plot this percentage against the logarithm of the compound's concentration.

  • Determine IC50: Use a software package like GraphPad Prism to perform a non-linear regression fit of the competition data to a sigmoidal dose-response (variable slope) model. This will yield the IC50 value.

  • Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50, the concentration of the radioligand used ([L]), and its known Kd value.

Data Presentation

The final affinity (Ki) and selectivity data for this compound should be summarized in a clear, tabular format.

Target ReceptorRadioligand UsedRadioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
5-HT1A[³H]-8-OH-DPAT0.9Experimental ValueCalculated Value
5-HT2A[³H]-Ketanserin2.0Experimental ValueCalculated Value
5-HT2C[³H]-Mesulergine1.5Experimental ValueCalculated Value
D2[³H]-Spiperone0.06Experimental ValueCalculated Value
α1A[³H]-Prazosin0.2Experimental ValueCalculated Value
α2A[³H]-Rauwolscine2.5Experimental ValueCalculated Value
σ1[³H]-(+)-Pentazocine3.1Experimental ValueCalculated Value
σ2[³H]-DTG4.5Experimental ValueCalculated Value

This table presents a hypothetical screening panel. Kd values are illustrative and should be confirmed from literature or experimentally.

Beyond Affinity: The Question of Function

Determining the binding affinity (Ki) is the crucial first step, but it provides no information about the compound's functional effect at the receptor. Once high-affinity targets are identified, the next logical phase is to conduct functional assays to determine if this compound acts as an:

  • Agonist: A ligand that binds to and activates a receptor, producing a biological response.

  • Antagonist: A ligand that binds to a receptor but does not activate it, thereby blocking the action of an agonist.

  • Inverse Agonist: A ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.

Common functional assays for GPCRs include measuring second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors or IP1 for Gq-coupled receptors) or downstream signaling events like calcium flux or β-arrestin recruitment. [17][18]

Conclusion

This guide outlines a scientifically rigorous pathway for the comprehensive evaluation of the receptor binding affinity of this compound. By combining a structure-based rationale for target selection with the gold-standard methodology of competitive radioligand binding assays, researchers can generate high-quality, reproducible data. The accurate determination of Ki values across a panel of relevant neuroreceptors is the foundational step in elucidating the pharmacological profile of this novel compound and is essential for guiding future functional studies and drug development efforts.

References

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers. Available at: [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. PMC. Available at: [Link]

  • Novel indole -based sigma-2 receptor ligands: synthesis, structure–affinity relationship and antiproliferative activity. MedChemComm (RSC Publishing). Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. MDPI. Available at: [Link]

  • Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. PMC - NIH. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Available at: [Link]

  • Anti-Beta 1 Adrenergic Receptor Antibodies (IgG) Elisa. Eagle Biosciences. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • An Allosteric Assay for Identifying Ligands Binding to β2 Adrenergic Receptor by Surface-Enhanced Raman Scattering (SERS)-Active Nanoparticles. Analytical Chemistry - ACS Publications. Available at: [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. Available at: [Link]

  • 5-HT2A Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. Available at: [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available at: [Link]

  • Binding Affinity. Malvern Panalytical. Available at: [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology - Rdcthera. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. Scite.ai. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Available at: [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Receptor Binding: One Site Total Binding Curve Fit (Kd). CDD Support. Available at: [Link]

  • Titration ELISA to Determine KD of Receptor Ligand Interaction | Protocol Preview. Available at: [Link]

  • The protocol of competitive binding assay. | Download Table. ResearchGate. Available at: [Link]

  • How can I get binding affinity from Ki,or Kd ,or IC50 ?. ResearchGate. Available at: [Link]

  • How to measure and evaluate binding affinities. PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Characterization of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(1H-indol-4-ylmethyl)-2-phenylethanamine is a novel psychoactive compound that merges the structural motifs of both phenethylamine and indolealkylamine classes of molecules. This unique hybrid structure suggests a complex pharmacological profile, with the potential to interact with a variety of biogenic amine receptors and transporters. This guide provides a comprehensive framework for the in vitro characterization of this compound, designed for researchers in pharmacology, medicinal chemistry, and drug development. The methodologies outlined herein are intended to elucidate the compound's primary molecular targets, functional activity, and potential for off-target effects, thereby establishing a foundational understanding of its pharmacological properties.

The structural backbone of this compound, featuring a phenethylamine moiety, is a well-established pharmacophore found in numerous endogenous neurotransmitters and psychoactive drugs.[1][2] The presence of the indole ring, characteristic of tryptamines, further suggests potential interactions with serotonin receptors.[3][4][5] Given these structural alerts, a systematic in vitro evaluation is crucial to determine its specific receptor binding affinities, functional efficacies, and potential for modulating monoamine transporter function.

This guide will detail a tiered approach to the in vitro analysis of this compound, beginning with primary binding assays to identify its principal molecular targets, followed by functional assays to characterize the nature of its interaction with these targets, and concluding with secondary assays to assess its broader pharmacological profile and potential liabilities.

I. Primary Target Identification: Receptor Binding Assays

The initial step in characterizing this compound is to determine its binding affinity for a panel of receptors known to interact with phenethylamine and indolealkylamine derivatives. Radioligand binding assays are the gold standard for this purpose, providing a quantitative measure of the compound's affinity (Ki) for a specific receptor.

Key Receptors for Screening:
  • Serotonin (5-HT) Receptors: A comprehensive panel of 5-HT receptor subtypes should be screened, with a particular focus on the 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C subtypes, as these are common targets for psychedelic and psychoactive compounds.[6][7]

  • Dopamine (D) Receptors: The five dopamine receptor subtypes (D1-D5) are critical targets for many phenethylamine-based central nervous system (CNS) active agents.[8][9]

  • Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by endogenous trace amines, including phenethylamine, and is a key modulator of monoaminergic neurotransmission.[10][11][12][13]

  • Adrenergic (α and β) Receptors: Due to the structural similarity to norepinephrine and epinephrine, screening against adrenergic receptor subtypes is essential to identify potential cardiovascular and other autonomic effects.[13][14]

Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized framework. Specific radioligands, cell membrane preparations, and incubation conditions will vary depending on the receptor subtype being assayed.

  • Preparation of Cell Membranes: Utilize commercially available cell lines stably expressing the human receptor of interest (e.g., HEK293 or CHO cells).[10]

  • Assay Buffer: Prepare an appropriate assay buffer, typically a Tris-HCl buffer with added salts and protease inhibitors.

  • Competition Binding: In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and a range of concentrations of this compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Affinity Profile
Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]8-OH-DPATExperimental Value
5-HT2A[3H]KetanserinExperimental Value
5-HT2C[3H]MesulergineExperimental Value
D1[3H]SCH23390Experimental Value
D2[3H]SpiperoneExperimental Value
TAAR1[3H]RO5263397Experimental Value
α1A-Adrenergic[3H]PrazosinExperimental Value
β2-Adrenergic[3H]CGP-12177Experimental Value

II. Functional Characterization of Primary Targets

Once high-affinity targets have been identified, the next critical step is to determine the functional activity of this compound at these receptors. Is it an agonist, antagonist, or inverse agonist? Functional assays measure the cellular response following receptor activation.

Common Second Messenger Assays:
  • cAMP Accumulation/Inhibition Assays: For Gs- and Gi-coupled receptors (e.g., D1-like and D2-like dopamine receptors, some 5-HT receptors), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.[8][10]

  • Calcium (Ca2+) Mobilization Assays: For Gq-coupled receptors (e.g., 5-HT2A receptor), receptor activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.[6]

  • β-Arrestin Recruitment Assays: This assay can be used to assess G-protein independent signaling pathways and is particularly relevant for characterizing biased agonism.[7][15]

Experimental Workflow: Functional Assays

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Culture cells expressing the target receptor prep2 Plate cells in assay-compatible microplates prep1->prep2 assay1 Add test compound (this compound) prep2->assay1 assay2 Incubate for a defined period assay1->assay2 assay3 Add detection reagents (e.g., fluorescent dye, lysis buffer) assay2->assay3 readout1 Measure signal (fluorescence, luminescence) assay3->readout1 readout2 Generate dose-response curves readout1->readout2 readout3 Calculate EC50 and Emax readout2->readout3

Caption: Workflow for cell-based functional assays.

Data Presentation: Functional Activity Profile
ReceptorAssay TypeEC50 (nM)Emax (%)Functional Activity
5-HT2ACa2+ MobilizationExperimental ValueExperimental Valuee.g., Full Agonist
D2cAMP InhibitionExperimental ValueExperimental Valuee.g., Partial Agonist
TAAR1cAMP AccumulationExperimental ValueExperimental Valuee.g., Agonist

III. Monoamine Transporter Interactions

The phenethylamine scaffold is a common feature of monoamine transporter substrates and inhibitors. Therefore, it is essential to investigate the interaction of this compound with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Experimental Protocol: Monoamine Transporter Uptake Assay
  • Cell Culture: Use cell lines stably expressing the human transporters (hDAT, hSERT, hNET).

  • Radiolabeled Substrate: Utilize a radiolabeled substrate for each transporter (e.g., [3H]dopamine for DAT, [3H]5-HT for SERT).

  • Inhibition Assay: Pre-incubate the cells with a range of concentrations of this compound.

  • Uptake Initiation: Add the radiolabeled substrate to initiate uptake.

  • Uptake Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radiolabeled substrate taken up using liquid scintillation counting.

  • Data Analysis: Determine the IC50 for the inhibition of uptake for each transporter.

Signaling Pathway: Monoamine Transporter Modulation

G cluster_synapse cluster_neuron compound N-(1H-indol-4-ylmethyl) -2-phenylethanamine transporter Monoamine Transporter (DAT, SERT, or NET) compound->transporter Inhibition monoamine Monoamine (DA, 5-HT, NE) transporter->monoamine Reuptake Blockade synapse Synaptic Cleft neuron Presynaptic Neuron

Caption: Inhibition of monoamine reuptake at the synapse.

IV. Secondary Pharmacology and Off-Target Profiling

To build a comprehensive safety and selectivity profile, it is prudent to screen this compound against a broader panel of targets associated with adverse drug reactions. This includes, but is not limited to, other G-protein coupled receptors (GPCRs), ion channels (particularly hERG), and key metabolic enzymes.

Key Secondary Targets:
  • hERG Potassium Channel: Inhibition of this channel is associated with a risk of cardiac arrhythmias.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of major CYP isoforms (e.g., CYP2D6, CYP3A4) can lead to drug-drug interactions.[4]

  • Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B can potentiate the effects of monoamines and lead to dangerous interactions.

In Vitro Toxicity Assessment

Preliminary assessment of cytotoxicity is crucial. This can be performed in relevant cell lines (e.g., neuronal cells like SH-SY5Y or liver cells like HepG2) using assays that measure cell viability, such as the MTT or LDH release assays.[1]

V. Synthesis and Physicochemical Characterization

While this guide focuses on the in vitro biological evaluation, it is imperative to have a well-characterized and pure sample of this compound. The synthesis would likely involve a reductive amination between 4-formylindole and phenethylamine or a related synthetic strategy.

Proposed Synthetic Route:

A plausible synthetic route could involve the reaction of indole-4-carboxaldehyde with phenethylamine under reductive amination conditions. The purity and identity of the final compound must be confirmed by standard analytical techniques (NMR, LC-MS, HRMS).

Conclusion

The in vitro characterization of this compound requires a systematic and multi-faceted approach. By following the tiered strategy outlined in this guide—from primary target identification and functional characterization to monoamine transporter interaction and secondary pharmacology profiling—researchers can build a robust pharmacological profile of this novel compound. This foundational knowledge is essential for understanding its mechanism of action, predicting its potential physiological effects, and guiding any future in vivo studies and drug development efforts.

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A Hypothetical Pharmacological Profile of N-(1H-indol-4-ylmethyl)-2-phenylethanamine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, albeit hypothetical, pharmacological profile of N-(1H-indol-4-ylmethyl)-2-phenylethanamine. In the absence of direct empirical data for this specific molecule, this document synthesizes structure-activity relationship (SAR) data from the broader classes of indolealkylamines and phenethylamines to construct a predictive profile. The guide is intended for researchers, scientists, and drug development professionals, offering a scientifically-grounded starting point for the investigation of this and structurally related novel chemical entities. We will explore potential interactions with monoaminergic systems, including serotonin and dopamine receptors and transporters, and discuss other conceivable biological activities based on the indole scaffold. Detailed hypothetical experimental protocols and data presentation frameworks are provided to guide future empirical validation.

Introduction and Rationale

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and psychoactive properties[1][2][3]. Similarly, the phenethylamine backbone is characteristic of many endogenous neurotransmitters and a vast class of psychoactive compounds that modulate monoaminergic systems[4][5][6]. The compound this compound represents a unique hybrid of these two pharmacophores.

A thorough search of the scientific literature and chemical databases reveals a notable absence of published pharmacological data for this compound. This guide, therefore, takes a predictive approach, grounded in established principles of medicinal chemistry and pharmacology, to propose a potential pharmacological profile for this molecule. By dissecting the compound into its constituent indole and phenethylamine moieties, we can infer its likely biological targets and activities based on the known pharmacology of structurally related compounds.

The 4-position of the indole ring is a less common point of substitution compared to the 2, 3, and 5 positions[7]. However, compounds with substitutions at the 4-position have demonstrated significant biological activities, including potent antimitotic effects[8]. This suggests that the 4-position is a viable site for generating pharmacologically active molecules.

This guide will therefore explore the following hypothetical activities for this compound:

  • Interaction with serotonin (5-HT) receptors and transporters, a hallmark of many indolealkylamines[9][10][11].

  • Modulation of dopamine (DA) and norepinephrine (NE) transporters and receptors, a characteristic feature of phenethylamines[4][12].

  • Potential for other biological effects, such as anticancer activity, based on the broader pharmacology of indole derivatives[13].

It is crucial to emphasize that the profile presented herein is predictive and requires empirical validation. The experimental protocols outlined are designed to provide a clear roadmap for such validation studies.

Predicted Pharmacological Profile: Monoaminergic Systems

The structural combination of an indole ring and a phenethylamine tail strongly suggests that this compound will interact with various components of the monoaminergic neurotransmitter systems.

Potential Interactions with Serotonergic Systems

Indolealkylamines, such as serotonin (5-hydroxytryptamine) and psilocin, are well-known ligands for serotonin receptors[10][14]. The indole moiety of the target compound may confer affinity for various 5-HT receptor subtypes.

  • 5-HT2A Receptor Affinity: Many indoleamines and phenethylamines exhibit affinity for the 5-HT2A receptor, which is a key target for psychedelic drugs[15][16][17][18]. The combination of the indole and phenethylamine structures in the target molecule makes the 5-HT2A receptor a plausible high-priority target.

  • Serotonin Transporter (SERT) Inhibition: A number of indolealkylamines have been developed as serotonin reuptake inhibitors[19]. The overall structure of this compound bears some resemblance to known SERT inhibitors, suggesting a potential for this activity.

Potential Interactions with Dopaminergic and Noradrenergic Systems

The phenethylamine core is a well-established pharmacophore for ligands of the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as for dopamine and adrenergic receptors[4][5][20].

  • Dopamine Transporter (DAT) Inhibition: Structure-activity relationship studies of β-phenethylamine derivatives have shown that various substitutions can modulate their affinity and potency as DAT inhibitors[4]. The presence of the bulky indole-4-ylmethyl group on the nitrogen of the phenethylamine core would likely influence its interaction with the DAT binding pocket.

  • Dopamine Receptor Affinity: Depending on the conformation adopted by the molecule, it may also exhibit affinity for dopamine receptor subtypes (D1-D5).

The following table presents representative binding affinities of related indolealkylamine and phenethylamine derivatives to illustrate the potential range of activities for the target compound.

Compound Class Target Representative Compound Binding Affinity (Ki, nM) Reference
Indolealkylamine5-HT2A ReceptorPsilocin6.1[14]
IndolealkylamineSERTIndalpine~20[19]
PhenethylamineDATAmphetamine~40[4]
Phenethylamine5-HT2A Receptor2,5-Dimethoxy-4-iodoamphetamine (DOI)0.7[14]

Note: The data in this table is for illustrative purposes and represents the activities of structurally related compounds, not the target molecule of this guide.

Predicted Signaling Pathways

Should this compound act as an agonist at the 5-HT2A receptor, it would likely activate the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ligand N-(1H-indol-4-ylmethyl) -2-phenylethanamine (Hypothetical Agonist) ligand->receptor Binds to ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Intracellular Ca2+ Increase ip3->ca2 Leads to pkc Protein Kinase C (PKC) Activation dag->pkc Activates

Caption: Hypothetical 5-HT2A receptor activation pathway.

Other Potential Biological Activities

Beyond the monoaminergic systems, the indole scaffold is associated with a range of other pharmacological effects.

Anticancer Activity: Tubulin Polymerization Inhibition

Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells[8][13]. The 4-position of the indole ring has been shown to be a critical feature for the optimal potency of some antimitotic indole compounds[8]. Therefore, it is plausible that this compound could exhibit anticancer properties through a similar mechanism.

Tubulin_Inhibition_Workflow start Cancer Cell Line (e.g., HeLa, MCF-7) incubation Incubation start->incubation compound N-(1H-indol-4-ylmethyl) -2-phenylethanamine compound->incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis tubulin_assay In Vitro Tubulin Polymerization Assay incubation->tubulin_assay g2m_arrest G2/M Phase Arrest cell_cycle->g2m_arrest apoptosis_induction Induction of Apoptosis apoptosis->apoptosis_induction inhibition Inhibition of Tubulin Polymerization tubulin_assay->inhibition

Caption: Experimental workflow for assessing anticancer activity.

Proposed Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothetical profile of this compound, a systematic series of in vitro and in vivo experiments is required.

In Vitro Receptor Binding and Transporter Inhibition Assays

Objective: To determine the binding affinity of the test compound for a panel of monoamine receptors and transporters.

Protocol:

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines stably expressing the human recombinant receptors (e.g., 5-HT2A, D2) or transporters (e.g., SERT, DAT).

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]WIN 35,428 for DAT) and a range of concentrations of the test compound.

    • Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at receptors for which it shows significant binding affinity.

Protocol (for a Gq-coupled receptor like 5-HT2A):

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A).

  • Calcium Mobilization Assay:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Add varying concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

  • Data Analysis:

    • For agonist activity, generate concentration-response curves and calculate the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonist activity, determine the IC50 or calculate the pA2 value from Schild analysis.

In Vivo Behavioral Pharmacology (Hypothetical)

Objective: To assess the in vivo effects of the compound on behaviors related to its predicted molecular targets.

Protocol (Head-Twitch Response in Mice for 5-HT2A Agonism):

  • Animals: Use male C57BL/6J mice.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at a range of doses. A vehicle control group should also be included.

  • Behavioral Observation: Immediately after injection, place the mice in individual observation chambers and record the number of head twitches over a 30-minute period.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound is a novel chemical entity with a structural framework that suggests a rich and complex pharmacological profile. Based on the well-established pharmacology of its indolealkylamine and phenethylamine components, it is reasonable to hypothesize that this compound will interact with monoaminergic systems, particularly serotonin and dopamine receptors and transporters. Furthermore, the presence of the indole-4-yl moiety suggests that other activities, such as anticancer effects via tubulin polymerization inhibition, should also be investigated.

The profile and experimental protocols presented in this guide are intended to serve as a robust starting point for the empirical investigation of this compound. Rigorous experimental validation is essential to confirm or refute these hypotheses and to fully elucidate the pharmacological properties of this intriguing molecule. The insights gained from such studies will not only characterize this specific compound but also contribute to the broader understanding of the structure-activity relationships of hybrid pharmacophores.

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A Comprehensive Guide to the Structural Elucidation of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and medicinal chemistry, the indole scaffold remains a cornerstone of privileged structures, renowned for its versatile biological activities.[1] The synthesis of novel derivatives, such as N-(1H-indol-4-ylmethyl)-2-phenylethanamine, opens new avenues for therapeutic intervention. However, before any meaningful biological assessment can occur, its molecular structure must be unequivocally confirmed. The process of structure elucidation is not merely a procedural checklist; it is a logical, deductive journey where orthogonal analytical techniques are strategically employed to build a self-validating model of the molecule.

This guide provides an in-depth, field-proven methodology for the complete structural characterization of this compound. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring that each step logically informs the next, culminating in a structure that is validated by a confluence of evidence.

The Analytical Gauntlet: A Strategic Workflow

The confirmation of a novel chemical entity is a multi-step process. Each technique provides a unique piece of the puzzle, and their combined power lies in their synergistic and cross-validating nature. The workflow is designed to move from broad, foundational data (molecular formula) to granular, connectivity-level details.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Framework Mapping cluster_2 Phase 3: Definitive Connectivity & Confirmation MS High-Resolution Mass Spectrometry (HRMS) H_NMR 1D NMR: ¹H Spectroscopy MS->H_NMR Provides Molecular Formula FTIR FTIR Spectroscopy FTIR->H_NMR Identifies Functional Groups C_NMR 1D NMR: ¹³C & DEPT-135 H_NMR->C_NMR Identifies Proton Environments COSY 2D NMR: COSY H_NMR->COSY Maps ¹H-¹H Couplings HSQC 2D NMR: HSQC C_NMR->HSQC Identifies Carbon Environments HMBC 2D NMR: HMBC COSY->HMBC HSQC->HMBC Links ¹H to ¹³C Final Final Structure Assignment HMBC->Final Confirms Long-Range Connectivity

Caption: The logical workflow for structure elucidation.

Part 1: Molecular Mass and Elemental Composition via Mass Spectrometry

Expertise & Rationale: The first and most fundamental questions are "What is the molecular weight?" and "What is the elemental formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We select Electrospray Ionization (ESI) as the method of choice due to its "soft" ionization nature, which minimizes fragmentation and maximizes the abundance of the protonated molecular ion [M+H]⁺, a necessity for accurate mass determination.[2]

Expected Outcome for C₁₇H₁₈N₂:

  • Molecular Weight (Monoisotopic): 250.1470 g/mol

  • HRMS (ESI+): The experiment should yield an [M+H]⁺ ion with a measured m/z that corresponds to the calculated exact mass of C₁₇H₁₉N₂⁺ (251.1548). A deviation of less than 5 ppm from the calculated value provides high confidence in the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis: By selecting the [M+H]⁺ parent ion and subjecting it to collision-induced dissociation (CID), we can gain initial insights into the molecule's assembly. The fragmentation of indole alkaloids is a well-studied field, often involving characteristic losses.[3][4]

Predicted Major Fragmentation Pathways:

  • Benzylic Cleavage: The C-C bond between the two ethyl carbons (Cα-Cβ to the phenyl ring) is a likely cleavage point, leading to the formation of a stable tropylium ion (m/z 91).

  • Cleavage at the Amine: The bond between the indole-methylene group and the nitrogen is another probable fragmentation site, which would separate the indolemethyl moiety from the phenylethylamine portion.

Protocol 1: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrument: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Acquisition (Positive Ion Mode):

    • Scan Range: m/z 50 - 500.

    • Source Parameters: Optimize capillary voltage (~3.5 kV), cone voltage, and desolvation gas temperature and flow to maximize the [M+H]⁺ signal.

    • Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) immediately prior to the run to guarantee high mass accuracy.

  • Data Analysis: Determine the m/z of the most abundant ion and use the instrument's software to calculate the elemental composition, comparing the measured mass to the theoretical mass for C₁₇H₁₉N₂⁺.

Part 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Rationale: Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target, we are looking for definitive evidence of the N-H bonds (from both the indole and the secondary amine), aromatic rings, and aliphatic chains. The presence and nature of the N-H stretch can help distinguish between primary, secondary, and tertiary amines.[5][6][7][8][9]

Data Summary: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
~3400N-H Stretch (Indole)Indole N-HSharp, medium intensity
~3350N-H Stretch (Secondary Amine)R₂N-HSharp, weak-medium intensity
3100-3000Aromatic C-H StretchPhenyl & Indole RingsMultiple sharp, weak bands
3000-2850Aliphatic C-H Stretch-CH₂- groupsMedium intensity bands
1600, 1495, 1450Aromatic C=C Ring StretchPhenyl & Indole RingsMedium to strong bands
1335-1250Aromatic C-N StretchIndole C-NStrong band
910-665N-H WagSecondary AmineStrong, broad band
Protocol 2: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Part 3: Complete Structural Assembly via NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for the de novo structure elucidation of organic molecules.[10][11] While 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, 2D NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity between different parts of the molecule, effectively building the final structure piece by piece.

¹H NMR Analysis: The Proton Skeleton

The ¹H NMR spectrum maps out all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals adjacent, non-equivalent protons.

Data Summary: Predicted ¹H NMR Chemical Shifts and Multiplicities (Predicted for CDCl₃ solvent)

Proton LabelMoietyEstimated δ (ppm)MultiplicityIntegrationRationale
H1Indole N-H8.1 - 8.5br s1HDeshielded N-H proton of the indole ring.[12]
H2, H3Indole Pyrrole7.2 - 6.5m2HCharacteristic signals for the pyrrole part of the indole.
H5, H6, H7Indole Benzene7.6 - 7.0m3HAromatic protons of the indole's benzene ring.
HAr-PhPhenyl Ring7.4 - 7.2m5HProtons of the monosubstituted phenyl ring.[13]
H8Indole-CH₂-N~4.0s2HMethylene protons adjacent to the indole ring and nitrogen.
H9N-CH₂-CH₂~2.9t2HMethylene protons adjacent to nitrogen and the other ethyl carbon.
H10CH₂-Ph~2.8t2HMethylene protons adjacent to the phenyl ring.
NHSecondary Amine1.5 - 2.5br s1HExchangeable proton, position and shape are concentration/solvent dependent.
¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon environments. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in a DEPT-135 spectrum.

Data Summary: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypeEstimated δ (ppm)
Indole Aromatic C138 - 110
Phenyl Aromatic C140 - 125
Indole-C H₂-N~45-50
N-C H₂-CH₂~50-55
C H₂-Ph~35-40
2D NMR: Assembling the Pieces

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2 or 3 bonds).

  • Key Expected Correlations:

    • A clear cross-peak between the signals for H9 (~2.9 ppm) and H10 (~2.8 ppm), confirming the -CH₂-CH₂- ethyl fragment.

    • Cross-peaks between adjacent aromatic protons on the indole ring (H5-H6 , H6-H7 ).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the final structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to connect the isolated spin systems.

G cluster_indole Indole Moiety cluster_bridge Methylene Bridge cluster_phenylethyl Phenylethyl Moiety I_H1 H1 (NH) I_H5 H5 I_C4 C4 I_C3a C3a I_C5 C5 B_H8 H8 (-CH₂-) B_H8->I_C4 ³J B_H8->I_C3a ³J B_H8->I_C5 ²J P_H9 H9 (-CH₂-) B_H8->P_H9 ³J (via N) B_C8 C8 P_H9->B_C8 ³J (via N) P_C10 C10 P_H9->P_C10 ²J P_CPh_ipso C-ipso (Phenyl) P_H9->P_CPh_ipso ³J

Caption: Key HMBC correlations confirming the molecular backbone.

  • Crucial Expected Correlations:

    • Indole to Bridge: The protons of the methylene bridge (H8 , ~4.0 ppm) must show correlations to the indole quaternary carbon C4 and its neighbors C3a and C5 . This definitively places the methylene group at the 4-position of the indole ring.

    • Bridge to Phenylethylamine: The methylene bridge protons (H8 ) should show a 3-bond correlation to the ethyl carbon C9 . Conversely, the ethyl protons (H9 ) should show a 3-bond correlation to the bridge carbon C8 . These correlations across the nitrogen atom are the final proof that connects the two major fragments of the molecule.

    • Phenylethyl Internal: The ethyl protons H10 will correlate to the ipso-carbon of the phenyl ring, confirming the attachment of the ethyl chain to the phenyl group.

Protocol 3: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Perform a D₂O exchange experiment by adding a drop of D₂O, shaking, and re-acquiring the spectrum to confirm the N-H protons (which will disappear).

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • DEPT-135: Run a standard DEPT-135 pulse program to differentiate carbon types.

    • 2D Experiments: Acquire standard COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

  • Data Analysis:

    • Assign all proton signals based on chemical shift, integration, and multiplicity.

    • Use the HSQC spectrum to assign all protonated carbon signals.

    • Use the COSY spectrum to map out all ¹H-¹H coupling networks.

    • Meticulously analyze the HMBC spectrum to establish the long-range correlations that connect all molecular fragments, confirming the final proposed structure.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of this compound is complete only when the data from every experiment converge to support a single, unambiguous structure. The HRMS data must provide an elemental formula that accounts for every signal observed in the ¹H and ¹³C NMR spectra. The functional groups identified by FTIR must be consistent with the chemical environments observed in the NMR data. Most importantly, the connectivity map derived from 2D NMR experiments must assemble these pieces into the only possible constitutional isomer. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for all subsequent research and development activities.

References

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Navigating Early-Stage Risk: A Technical Guide to the Preliminary Toxicity Screening of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, paramount among them being the early and accurate assessment of its safety profile. This guide provides a comprehensive, technically-grounded framework for the preliminary toxicity screening of N-(1H-indol-4-ylmethyl)-2-phenylethanamine, a molecule of interest combining the structural motifs of indole and phenethylamine. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols, instead emphasizing the scientific rationale behind the selection of a tiered screening cascade. We will delve into the practical application of in silico predictive toxicology, a suite of in vitro cytotoxicity and genotoxicity assays, and foundational in vivo acute toxicity assessments. The methodologies are presented to ensure robust, reproducible data generation, forming a critical dataset for informed decision-making in the early stages of drug development.

Introduction: The Imperative of Early Toxicity Assessment

In the landscape of modern drug discovery, the principle of "failing fast and failing cheap" is a strategic necessity.[1] Identifying compounds with unfavorable toxicity profiles at the earliest possible stage prevents the costly and time-consuming investment in candidates destined for late-stage failure.[1] this compound presents a unique toxicological profile to consider. The indole nucleus is a common feature in many pharmacologically active compounds, while the phenethylamine scaffold is associated with various psychoactive and physiological effects.[2][3] This structural combination necessitates a thorough and tailored preliminary safety evaluation.

This guide proposes a multi-pronged approach, beginning with computational predictions to flag potential liabilities, followed by a battery of in vitro assays to assess cellular and genetic toxicity, and culminating in a limited in vivo study to understand its acute systemic effects. This tiered strategy provides a progressively detailed picture of the compound's safety profile, allowing for early go/no-go decisions.

Tier 1: In Silico Predictive Toxicology

Before embarking on wet-lab experiments, a significant amount of information can be gleaned from the chemical structure of this compound through computational modeling.[4] In silico toxicology leverages advanced algorithms and extensive databases of known toxic compounds to predict potential adverse effects.[5][6]

Rationale and Key Endpoints

The primary goal of in silico screening is to identify potential "red flags" that can guide subsequent experimental work.[4] Key toxicological endpoints to be assessed for this compound include:

  • Genotoxicity: Predicting the potential to cause DNA mutations.

  • Hepatotoxicity: Assessing the risk of liver damage.

  • Cardiotoxicity: Specifically, the potential to inhibit the hERG potassium channel, which can lead to fatal arrhythmias.[7]

  • General Toxicity: Predictions of acute toxicity (LD50).

Recommended Tools and Interpretation

A variety of commercial and open-source platforms are available for in silico toxicity prediction. It is advisable to use a consensus approach, employing multiple models to increase the reliability of the predictions.

Tool CategoryExamplesKey Predictions
Comprehensive Toxicity Prediction Suites DEREK, TOPKAT, ToxiM, MolToxPredGenotoxicity, carcinogenicity, organ-specific toxicities.[8][9]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Packages ADMET-SAR, SwissADMEhERG inhibition, CYP450 inhibition, blood-brain barrier penetration.

Interpretation of Results: Positive in silico findings, such as a structural alert for mutagenicity, should not be considered definitive proof of toxicity.[5] Instead, they serve to prioritize and guide the selection of subsequent in vitro and in vivo assays.

Tier 2: In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the biological activity of this compound in a controlled cellular environment.[10] These tests are crucial for quantifying cytotoxicity and investigating specific mechanisms of toxicity.

General Cytotoxicity Assays

A panel of cell lines should be selected to represent various tissue types, including those relevant to potential target organs (e.g., liver, kidney) and both cancerous and non-cancerous cell lines to assess for selective toxicity.[1]

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).[14]

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[15][16] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.[17] The test determines if the test compound can cause a mutation that restores the ability of the bacteria to synthesize histidine and grow on a histidine-free medium.[18]

Protocol:

  • Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 and TA100).[18]

  • Metabolic Activation (Optional but Recommended): Prepare an S9 fraction from rat liver to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.[17][19]

  • Plate Incorporation Method:

    • Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if used) with molten top agar.

    • Pour this mixture onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.[19]

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[7] Therefore, early assessment of a compound's effect on the hERG channel is a critical safety screen.

Protocol (Automated Patch Clamp):

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[7]

  • Automated Patch Clamp System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[7]

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Electrophysiological Recording: Record the hERG channel current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[20] Inhibition of these enzymes can lead to drug-drug interactions and altered drug clearance.[21]

Protocol:

  • Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes.[22]

  • Probe Substrates: Use specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22]

  • Incubation: Incubate the human liver microsomes with the probe substrate and a range of concentrations of this compound.

  • Metabolite Quantification: Use LC-MS/MS to quantify the formation of the metabolite from the probe substrate.

  • Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.

Tier 3: In Vivo Acute Oral Toxicity Study

Following the in vitro characterization, a limited in vivo study is necessary to understand the systemic toxicity of this compound. The acute oral toxicity study provides information on the potential health hazards from a single, short-term exposure.[23] The study should be conducted in compliance with OECD guidelines.[24]

Study Design (Following OECD Guideline 423: Acute Toxic Class Method)

The Acute Toxic Class Method is chosen as it uses a reduced number of animals compared to the traditional LD50 test.[25]

Protocol:

  • Animal Model: Use a single rodent species, typically female rats.

  • Dose Selection: Start with a dose of 300 mg/kg, unless there is prior information suggesting a different starting dose.[25]

  • Dosing Procedure: Administer a single oral dose of the compound to a group of three animals.

  • Observation Period: Observe the animals for 14 days for signs of toxicity and mortality.[23] Body weight should be recorded weekly.[25]

  • Step-wise Dosing:

    • If no mortality is observed, dose a second group of three animals at a higher dose (e.g., 2000 mg/kg).

    • If mortality is observed, dose a second group of three animals at a lower dose (e.g., 50 mg/kg).

  • Endpoint: The study allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Data Synthesis and Decision Making

The culmination of this tiered screening approach is a comprehensive preliminary toxicity profile of this compound.

AssayKey OutputInterpretation for Decision Making
In Silico Predictions Structural alerts, predicted toxicitiesGuides the selection and prioritization of in vitro assays.
MTT/LDH Assays IC50 values in various cell linesA low IC50 across multiple cell lines, especially non-cancerous ones, is a significant red flag.
Ames Test Mutagenicity (positive/negative)A positive result is a major concern and may halt further development.
hERG Assay IC50 for hERG channel inhibitionA low IC50 indicates a high risk of cardiotoxicity.
CYP450 Inhibition IC50 values for major CYP isoformsPotent inhibition of a major CYP isoform suggests a high potential for drug-drug interactions.
Acute Oral Toxicity GHS toxicity classificationProvides an initial understanding of the compound's systemic toxicity and informs dose selection for future studies.

A decision to advance this compound for further development will depend on a holistic evaluation of these data in the context of its intended therapeutic indication and potential efficacy.

Visualizations

Preliminary_Toxicity_Screening_Workflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Assays cluster_2 Tier 3: In Vivo Study cluster_3 Decision Gate in_silico In Silico Toxicity Prediction (Genotoxicity, Hepatotoxicity, Cardiotoxicity, LD50) cytotoxicity General Cytotoxicity (MTT & LDH Assays) in_silico->cytotoxicity Guides Assay Selection genotoxicity Genotoxicity (Ames Test) in_silico->genotoxicity cardiotoxicity Cardiotoxicity (hERG Assay) in_silico->cardiotoxicity in_vivo Acute Oral Toxicity (OECD 423) in_silico->in_vivo Informs Starting Dose decision Go/No-Go Decision cytotoxicity->decision genotoxicity->decision cardiotoxicity->decision metabolism Metabolic Stability (CYP450 Inhibition) metabolism->decision in_vivo->decision

Caption: A tiered workflow for the preliminary toxicity screening of a novel chemical entity.

Conclusion

The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust and scientifically sound framework for early risk assessment. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive initial safety profile. This data-driven approach is indispensable for making informed decisions, de-risking drug development programs, and ultimately, ensuring that only the most promising and safest candidates progress toward clinical evaluation.

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  • LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) - Enamine.

  • Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods | Springer Nature Experiments.

  • hERG Patch Clamp Assay – Cardiac Safety Panel - Reaction Biology.

  • CYP inhibition assay services based on FDA Guidance - LifeNet Health LifeSciences.

  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI.

  • Biochemical hERG Assays | Thermo Fisher Scientific - SA.

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - Research journals - PLOS.

  • Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - Pharma Excipients.

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science.

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds - vivo Science GmbH.

  • Toxicological screening - PMC - NIH.

  • Current approaches to toxicity profiling in early-stage drug development.

  • Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.

  • Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent - PubMed.

  • Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization.

  • N-[(1-Methyl-1H-indol-2-yl)methyl]-2-phenylethanamine | SCBT.

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC.

  • N-(1H-indol-4-yl)-N'-(1-phenylethyl)oxamide | C18H17N3O2 - PubChem.

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed.

  • N-Methylphenethylamine - Wikipedia.

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC.

  • One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies - Impactfactor.

  • N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride | 92321-73-8 | Benchchem.

Sources

Strategic Engineering of N-Substituted Indoles: A Technical Guide to Synthesis and SAR Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery of Novel N-Substituted Indole Derivatives Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The indole moiety constitutes a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 150 FDA-approved drugs, including vincristine (anticancer) and sumatriptan (migraine). While C3-functionalization is historically dominant, N1-substitution represents a critical, often underutilized vector for modulating physicochemical properties without disrupting the electronic integrity of the benzenoid or pyrrole rings.

This guide provides a rigorous technical framework for the design, synthesis, and validation of novel N-substituted indole derivatives. It moves beyond textbook definitions to address the practical challenges of regioselectivity (N1 vs. C3), metabolic stability, and scalable manufacturing.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

The N1-Switch Mechanism

Modifying the indole nitrogen (N1) fundamentally alters the molecule's interaction with biological targets. Unlike C-substitutions which primarily affect steric fit, N-substitution acts as a "molecular switch" for solubility and permeability.

ParameterN-H (Unsubstituted)N-R (Substituted)Drug Development Impact
H-Bonding Strong DonorAcceptor Only (if R contains heteroatoms)Critical for disrupting/enhancing receptor binding pockets (e.g., Kinase hinge regions).
Lipophilicity (LogP) ModerateHigh (Tunable)N-alkylation significantly increases LogP, enhancing Blood-Brain Barrier (BBB) penetration.
pKa (Acidity) ~16.2 (DMSO)N/A (Non-ionizable)Prevents ionization-dependent non-specific binding.
Metabolic Liability N-Glucuronidation riskOxidative dealkylation riskN-substitution can block Phase II conjugation sites, prolonging half-life (

).
Visualization: The SAR Logic Flow

The following diagram illustrates the decision matrix for N1-modification based on desired pharmacological outcomes.

SAR_Logic Indole Indole Scaffold (N-H) Target Target Profile? Indole->Target HBond Req. H-Bond Donor? Target->HBond Binding Mode CNS CNS Penetration? Target->CNS ADME Action_Keep Retain N-H (Modify C3/C5) HBond->Action_Keep Yes Action_Alkyl N-Alkylation (+ Lipophilicity) HBond->Action_Alkyl No CNS->Action_Alkyl High LogP Req Action_Aryl N-Arylation (Rigidity/Pi-Stacking) CNS->Action_Aryl Specific Interaction Metab Metabolic Stability? Action_Sulf N-Sulfonylation (E-withdrawing) Metab->Action_Sulf Block Oxidation

Caption: Decision matrix for N1-substitution. Blue nodes indicate synthetic actions; Green/Red nodes indicate physicochemical constraints.

Part 2: Synthetic Methodologies & Decision Framework

Achieving exclusive N1-selectivity is chemically non-trivial due to the competing nucleophilicity of the C3 position. The choice of base, solvent, and catalyst is deterministic.

The Synthetic Decision Tree

Do not default to Sodium Hydride (NaH) for every reaction. Use this logic to select the optimal pathway:

  • Electrophile = Alkyl Halide (Primary/Secondary):

    • Method: Classical Base-Mediated Nucleophilic Substitution.

    • Critical Control: Use a hard base (NaH) in a polar aprotic solvent (DMF/DMSO) to favor the hard nucleophile (N1) over the soft nucleophile (C3).

  • Electrophile = Aryl Halide / Heteroaryl Halide:

    • Method: Transition Metal Catalysis (Buchwald-Hartwig or Ullmann).[1]

    • Critical Control: Ligand selection is paramount to prevent catalyst poisoning by the indole nitrogen.

  • Electrophile = Michael Acceptor (Acrylates):

    • Method: Aza-Michael Addition.[1]

    • Critical Control: Mild bases (Cs2CO3) or Lewis Acid catalysis.

Part 3: Validated Experimental Protocols

Protocol A: Buchwald-Hartwig Palladium-Catalyzed N-Arylation

Best for: Attaching phenyl, pyridyl, or complex aromatic systems to the indole nitrogen.

Reagents:

  • Substrate: Indole derivative (1.0 equiv)[2]

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: t-BuXPhos or XPhos (4-10 mol%) - Bulky phosphines are non-negotiable here.

  • Base: NaOtBu (1.5 equiv) or K3PO4 (for base-sensitive substrates).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.

  • Solids Addition: Charge the vessel with Indole, Aryl Bromide, Base, Pd2(dba)3, and Ligand. Crucial: Add Pd and Ligand simultaneously to form the active catalytic species.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon (3 cycles).

  • Solvent Introduction: Inject anhydrous Toluene through the septum.

  • Reaction: Heat to 100-110°C for 12-24 hours.

    • Self-Validation Check: Monitor via TLC. The starting indole spot (usually fluorescent blue/purple) must disappear. A new, less polar spot (N-aryl product) should appear.

  • Workup: Filter through a pad of Celite to remove Palladium black. Concentrate filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The bulky biaryl phosphine ligand (t-BuXPhos) facilitates the difficult reductive elimination step involving the nitrogen atom, which is often the rate-limiting step in C-N bond formation.

Protocol B: Phase-Transfer Catalyzed (PTC) Green N-Alkylation

Best for: High-throughput synthesis of N-alkyl derivatives without using dangerous metal hydrides.

Reagents:

  • Substrate: Indole (1.0 equiv)[2]

  • Electrophile: Alkyl Bromide/Iodide (1.5 equiv)

  • Base: 50% NaOH (aq) or KOH (pulverized solid).

  • Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%).

  • Solvent: Toluene or 2-MeTHF (Green alternative).

Step-by-Step Workflow:

  • Biphasic Setup: Dissolve indole and alkyl halide in Toluene.

  • Catalyst Addition: Add TBAB.

  • Initiation: Add NaOH solution dropwise with vigorous stirring.

  • Reaction: Stir at 40-60°C.

    • Self-Validation Check: The reaction mixture often changes color (yellow to orange) as the indolyl anion forms and is shuttled into the organic phase by the quaternary ammonium salt.

  • Quench: Dilute with water, separate organic layer.

  • Advantage: This method avoids anhydrous conditions and eliminates the fire hazard of NaH.

Part 4: Biological Validation & Data Interpretation

Once synthesized, the library must be screened. The following table summarizes key assay endpoints for N-substituted indoles.

Assay TypeEndpointRelevance to N-Substitution
MTT / Resazurin IC50 (Cytotoxicity)N-benzyl indoles often show enhanced cytotoxicity in cancer lines (MCF-7, HeLa) due to tubulin interaction.
PAMPA Permeability (

)
Validates if N-alkylation successfully improved passive diffusion across membranes.
Microsomal Stability Intrinsic Clearance (

)
Checks if the N-substituent is a metabolic "soft spot" (e.g., N-dealkylation by CYPs).
H-NMR Shift Chemical Shift (

)
Quality Control: Loss of the broad singlet at ~8.0-10.0 ppm (N-H) confirms successful substitution.
Visualization: Synthetic Workflow Overview

The following Graphviz diagram depicts the complete lifecycle of the discovery process, from reagent selection to validation.

Workflow cluster_Method Method Selection cluster_QC Validation (QC) Start Start: Indole Precursor Method_A Method A: NaH/DMF (Simple Alkyls) Start->Method_A Method_B Method B: Pd-Cat/Buchwald (Aryls/Heteroaryls) Start->Method_B Method_C Method C: PTC/Green (Scale-up) Start->Method_C NMR 1H NMR: Confirm loss of N-H (8-10ppm) Method_A->NMR Method_B->NMR Method_C->NMR MS Mass Spec: Confirm M+R mass NMR->MS End Biological Assay MS->End

Caption: Technical workflow for the synthesis and validation of N-substituted indoles.

References

  • Vertex AI Search . (2025). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. PubMed. [Link]

  • National Institutes of Health (NIH) . (2025). Recent Progress Concerning the N-Arylation of Indoles. PubMed Central. [Link]

  • Royal Society of Chemistry . (2023). Green Chemistry: Transition metal- and base-free synthesis of N-substituted indoles. RSC Publishing. [Link]

  • Organic Chemistry Portal . (2025). Efficient Palladium-Catalyzed N-Arylation of Indoles (Buchwald-Hartwig). Organic Chemistry Portal. [Link]

  • MDPI . (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

Sources

Methodological & Application

"analytical methods for N-(1H-indol-4-ylmethyl)-2-phenylethanamine characterization"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for the characterization of N-(1H-indol-4-ylmethyl)-2-phenylethanamine , a specific hybrid ligand structurally related to both tryptamines and phenethylamines.

Introduction & Scope

This compound (C₁₇H₁₈N₂) is a secondary amine featuring an indole scaffold substituted at the 4-position linked via a methylene bridge to a phenethylamine moiety. Unlike classical tryptamines (3-substituted), this "non-canonical" substitution pattern presents unique spectral challenges, particularly in distinguishing regioisomers (e.g., 4- vs. 5-substitution) and preventing oxidative degradation of the electron-rich indole ring.

This guide provides a validated workflow for the structural elucidation , purity assessment , and quantitative analysis of this New Chemical Entity (NCE), targeting researchers in CNS drug discovery and medicinal chemistry.

Key Analytical Challenges
  • Regioisomer Discrimination: Distinguishing the 4-substituted indole from the more common 3-substituted (tryptamine) or 5-substituted analogs using NMR.

  • Oxidative Instability: The indole nitrogen (N1) and the secondary amine are susceptible to oxidation; samples must be handled in amber glass and analyzed promptly.

  • Basicity: The secondary amine (predicted pKa ~9.2) requires pH-modified mobile phases to prevent peak tailing in chromatography.

Physicochemical Profile

Before instrumental analysis, the following properties guide method development:

PropertyValue (Predicted/Observed)Analytical Implication
Molecular Weight 250.34 g/mol Monoisotopic Mass: 250.1470 Da
LogP ~3.2Hydrophobic; requires high organic % in RP-HPLC.
pKa (Amine) ~9.2Cationic at pH < 7. Use acidic mobile phase (0.1% Formic Acid).
UV Maxima 220 nm, 280 nmIndole and Phenyl overlap. 280 nm is selective for quantification.
Solubility DMSO, Methanol, dilute HClAvoid pure water; dissolve stocks in DMSO.

Structural Characterization (NMR Spectroscopy)

Objective: Unequivocal confirmation of the 4-position substitution and the integrity of the phenethylamine chain.

Experimental Protocol
  • Solvent: DMSO-d₆ (preferred for solubility) or CDCl₃ (if free base).

  • Concentration: 5–10 mg in 600 µL.

  • Instrument: 400 MHz or higher.

Expected Spectral Data (¹H-NMR in DMSO-d₆)

The critical diagnostic peak is the C4-Methylene Singlet . In a standard tryptamine (3-ethyl), this would be part of a multiplet. Here, it appears as a distinct singlet or weak doublet (if coupling to NH).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Indole NH (1) 11.10Broad Singlet1HExchangeable; disappears with D₂O.
Indole H2/H3 7.30 - 7.40Multiplet/Doublet2HH3 is not substituted, distinguishing from tryptamines.
Indole H5/H6/H7 6.90 - 7.20Multiplet3HAromatic region; pattern depends on 4-sub.
Indole-4-CH₂ 4.15 Singlet 2H Diagnostic: Benzylic-like shift at pos 4.
Amine NH 2.50 - 3.00Broad1HChemical shift varies with concentration/salt form.
Phenethyl α-CH₂ 2.85Triplet2HAdjacent to amine nitrogen.
Phenethyl β-CH₂ 2.75Triplet2HBenzylic to phenyl ring.
Phenyl Ring 7.15 - 7.30Multiplet5HOverlaps with indole protons.

Critical Check: If you see a triplet at ~2.9 ppm integrating for four protons or a complex multiplet, you may have a tryptamine isomer (3-substitution). The singlet at ~4.15 ppm confirms the 4-methyl-amino connectivity.

Chromatographic Methods (HPLC & LC-MS)[1]

UPLC-MS/MS Method (Identification & Purity)

This method utilizes a charged surface hybrid (CSH) column to handle the basic amine with excellent peak shape under acidic conditions.

System: Agilent 1290 Infinity II or Waters Acquity UPLC Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Flow Rate: 0.4 mL/min Column Temp: 40°C

Gradient Program:

Time (min) % B Event
0.00 5 Initial Hold
1.00 5 Load
8.00 95 Linear Ramp
10.00 95 Wash
10.10 5 Re-equilibration

| 13.00 | 5 | End |

Mass Spectrometry Parameters (ESI+)

Source: Electrospray Ionization (Positive Mode) Scan Range: m/z 100 – 500

Fragmentation Logic (MS/MS of m/z 251.15):

  • Precursor: 251.15 [M+H]⁺

  • Primary Fragment (m/z 130.06): Cleavage of the C-N bond yields the (1H-indol-4-yl)methyl cation . This is the "fingerprint" ion for the indole-4-methyl headgroup.

  • Secondary Fragment (m/z 105.07): Phenethyl cation (C₈H₉⁺) or Tropylium ion (m/z 91) derived from the tail.

Visualizations & Workflows

Analytical Workflow Diagram

This diagram outlines the decision tree for characterizing the synthesized material.

G Start Crude Sample (this compound) Solubility Solubility Check (DMSO/MeOH) Start->Solubility UPLC UPLC-MS (Purity & ID) Gradient: 5-95% B Solubility->UPLC Decision Purity > 95%? UPLC->Decision PrepHPLC Prep-HPLC Purification (C18, 0.1% TFA) Decision->PrepHPLC No NMR 1H & 13C NMR (DMSO-d6) Decision->NMR Yes PrepHPLC->UPLC StructureCheck Diagnostic Singlet @ ~4.15 ppm? NMR->StructureCheck Final Release for Biological Assay StructureCheck->Final Yes Fail Re-synthesis / Isomer Check StructureCheck->Fail No (Multiplet seen)

Caption: Analytical decision tree ensuring purity and structural isomer verification before biological testing.

MS Fragmentation Pathway

Visualizing the cleavage points to confirm identity.

MS Parent Parent Ion [M+H]+ m/z 251.15 Frag1 Indol-4-methyl Cation m/z 130.06 Parent->Frag1 C-N Cleavage (Head) Frag2 Phenethyl Cation m/z 105.07 Parent->Frag2 C-N Cleavage (Tail) Frag3 Tropylium Ion m/z 91.05 Frag2->Frag3 Rearrangement

Caption: ESI+ Fragmentation pathway. The m/z 130 peak is specific to the indole-4-methyl moiety.

References

  • Glennon, R. A., et al. (2002).[1] "Binding of phenalkylamine derivatives at 5-HT2A and 5-HT2C receptors." Journal of Medicinal Chemistry.

  • Nichols, D. E. (2012).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

  • Repke, D. B., et al. (1985). "Psilocin analogs. I. Synthesis of 3-[2-(dialkylamino)ethyl]- and 3-[2-(cycloalkylamino)ethyl]indol-4-ols." Journal of Heterocyclic Chemistry. (Foundational chemistry for 4-substituted indoles).

  • Blair, J. B., & Kurrasch-Orbaugh, D. (2011). "Indole derivatives as serotonin ligands." Current Topics in Medicinal Chemistry. (General review of indole scaffold analysis).

Sources

"HPLC purification of N-(1H-indol-4-ylmethyl)-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of N-(1H-indol-4-ylmethyl)-2-phenylethanamine via Preparative HPLC

Abstract

This guide details the method development, scale-up, and post-purification processing for This compound , a structural hybrid of tryptamine and phenethylamine often synthesized as a ligand for serotonergic or dopaminergic receptors.

The purification of this molecule presents two distinct challenges:

  • Silanol Interaction: The basic secondary amine (pKa ~9.8) causes severe peak tailing on traditional silica stationary phases.

  • Indole Instability: The electron-rich indole core is susceptible to oxidative degradation during prolonged fraction handling.

This protocol utilizes a Low-pH TFA (Trifluoroacetic Acid) method to maximize peak symmetry, followed by a critical Salt Exchange Protocol to eliminate cytotoxic TFA counterions, yielding a stable Hydrochloride (HCl) or Fumarate salt suitable for biological assays.

Chemical Context & Properties

PropertyDescriptionChromatographic Implication
Structure Indole (4-position) linked to Phenethylamine via secondary amine.Dual aromatic systems (Indole + Phenyl) allow for

selectivity.
Basicity Secondary Amine (pKa

9.8).
Will be protonated (

) at pH < 8. Requires ion-pairing or high pH to prevent tailing.
UV Absorbance

220 nm, 280 nm.
280 nm is preferred for detection to minimize solvent background and detect the indole core specifically.
Solubility Poor in water (Free Base); Good in DMSO, MeOH, Dilute Acid.Load samples in DMSO/MeOH (1:1) or 5% Acetic Acid in Water.

Method Development Strategy

We employ a "Scout-to-Prep" workflow. The choice of 0.1% TFA in the mobile phase is deliberate: it protonates the amine, forming an ion pair that masks the positive charge from residual silanols on the column, ensuring sharp peaks.

Workflow Visualization

G Start Crude Reaction Mixture Prep Sample Prep (Dissolve in DMSO/MeOH) Start->Prep Scout Analytical Scout (C18, 0.1% TFA) Prep->Scout Scale Loading Study (Linearity Check) Scout->Scale Optimize Gradient Purify Prep HPLC Run (Gradient Elution) Scale->Purify Workup Salt Exchange (TFA -> HCl) Purify->Workup Fraction Pooling Final Pure Solid (>98% Purity) Workup->Final

Figure 1: The "Scout-to-Prep" workflow emphasizing the critical salt exchange step.

Experimental Protocols

Analytical Scouting (Method Definition)

Before injecting the valuable crude mixture onto a large column, define the elution profile.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters XSelect), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 280 nm (Primary), 220 nm (Secondary).

  • Temperature: 40°C (Improves mass transfer for amines).

Gradient Table (Analytical):

Time (min) % B Event
0.0 5 Equilibration
1.0 5 Injection hold
10.0 95 Linear Ramp
12.0 95 Wash

| 12.1 | 5 | Re-equilibration |

Success Criteria: The target analyte should elute between 50-80% B. If it elutes earlier, shallow the gradient. If tailing factor > 1.5, increase TFA to 0.2% or switch to a Phenyl-Hexyl column for better selectivity.

Preparative Scale-Up

Once the retention time is confirmed, scale up to a 19mm or 30mm ID column.

  • Sample Preparation: Dissolve crude solid in DMSO:Methanol (1:1) at 50-100 mg/mL. Filter through a 0.45 µm PTFE filter. Do not use pure acetonitrile as the solvent, as it may cause precipitation upon injection into the aqueous stream.

  • Loading Calculation:

    
    
    Typically, a 19x150mm column can handle 50-100 mg of crude material per injection.
    

Preparative Gradient (Focused): Assuming the analyte eluted at ~40% B in the scout run, use a "focusing gradient" to maximize resolution.

Time% BRationale
0.020Start 20% below elution point
2.020Load sample
12.060Shallow ramp (4% per min) across the peak
13.095Wash lipophilic impurities

Post-Purification: Salt Exchange (Critical)

The Problem: HPLC fractions will contain the analyte as a Trifluoroacetate (TFA) salt . TFA salts are hygroscopic, cytotoxic, and can alter biological data. The Solution: Convert to the Hydrochloride (HCl) salt.

Protocol: Solid Phase Extraction (SCX) Method This is superior to liquid-liquid extraction for polar amines as it avoids emulsion formation.

  • Conditioning: Use a Strong Cation Exchange (SCX) cartridge (e.g., Waters Oasis MCX or Phenomenex Strata-X-C). Condition with MeOH, then Water.

  • Loading: Dilute the HPLC fraction 1:1 with water (to lower % MeCN) and load onto the SCX cartridge. The amine binds; TFA washes through.

  • Washing: Wash with 100% Methanol. This removes non-basic impurities and residual TFA.

  • Elution: Elute with 1.0 M HCl in Methanol (or 2M Ammonia in MeOH if Free Base is desired).

  • Finishing: Evaporate the solvent (Rotavap/Lyophilize). The result is the pure HCl salt of this compound.

Troubleshooting Logic

DecisionTree Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing Coelution Impurity Co-elution Problem->Coelution LowRec Low Recovery Problem->LowRec Fix1 Increase TFA to 0.15% or Raise Temp to 50°C Tailing->Fix1 Fix2 Switch to Phenyl-Hexyl (Leverage Pi-Pi) Coelution->Fix2 Fix3 Check Indole Oxidation (Use Amber Vials) LowRec->Fix3

Figure 2: Decision tree for common purification anomalies.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2020). Purification of Basic Compounds at High and Low pH. Link

  • Waters Corporation. (2021). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Link

  • Cheng, Y., et al. (2003).[1] High-throughput purification of compound libraries using preparative LC/MS. Journal of Combinatorial Chemistry, 5(3). (Discusses strategies for amine purification).

Sources

Application Note: High-Resolution Mass Spectrometry Profiling of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the structural characterization and quantification of N-(1H-indol-4-ylmethyl)-2-phenylethanamine , a hybrid structural analog combining pharmacophores from the phenethylamine and tryptamine classes. Due to its potential relevance in neuropharmacology (5-HT2A receptor modulation) and forensic toxicology as a novel psychoactive substance (NPS), precise analytical differentiation is required.

This guide provides a self-validating LC-MS/MS workflow using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrumentation. We focus on distinguishing this specific 4-substituted indole isomer from its 3-substituted counterparts (tryptamine derivatives) via characteristic fragmentation pathways.

Compound Characterization

PropertyDetail
Systematic Name This compound
Chemical Formula

Monoisotopic Mass 250.1470 Da
Protonated Ion

251.1543 m/z
Structural Class Secondary Amine / Indole-Phenethylamine Hybrid
LogP (Predicted) ~3.2 (Lipophilic)

Experimental Protocol

Sample Preparation (Self-Validating Extraction)

Rationale: As a lipophilic secondary amine, the analyte adheres to glass surfaces. A slightly acidic organic solvent prevents adsorption and ensures complete solubility.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol with 0.1% Formic Acid . (Acid keeps the amine protonated and soluble).

  • Working Standard: Dilute stock to 100 ng/mL in 95:5 Water:Acetonitrile (0.1% FA).

  • Matrix Extraction (Plasma/Urine):

    • Aliquot 100 µL sample.

    • Add 400 µL cold Acetonitrile (protein precipitation).

    • Vortex 30s, Centrifuge at 10,000 x g for 5 mins.

    • Transfer supernatant. Crucial Step: Evaporate to dryness and reconstitute in mobile phase to prevent peak broadening from strong solvent effects.

LC-MS/MS Conditions

Rationale: A Biphenyl column is selected over C18. The biphenyl stationary phase offers enhanced


 interactions, providing superior selectivity for separating the indole and phenyl aromatic systems, which is critical for distinguishing positional isomers.

Liquid Chromatography Parameters:

ParameterSetting
Column Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm)
Mobile Phase A Water + 2 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL

Gradient Table:

Time (min)%BEvent
0.005Equilibrate
1.005Load
8.0095Elute Analyte
10.0095Wash
10.105Re-equilibrate

Mass Spectrometry Parameters (ESI+):

ParameterSetting
Ionization Electrospray Ionization (Positive)
Spray Voltage 3500 V
Sheath Gas 40 arb units
Aux Gas 10 arb units
Capillary Temp 320°C
Acquisition Mode Data Dependent Acquisition (DDA) or PRM
Resolution 70,000 (Orbitrap) / >30,000 (Q-TOF)

Fragmentation Analysis & Mechanistic Insight[1][2]

The fragmentation of this compound follows a specific pathway governed by the stability of the resulting carbocations.

The Diagnostic Pathway

Upon Collision Induced Dissociation (CID), the protonated precursor (


 251.1543) undergoes cleavage at the C-N bonds surrounding the central secondary amine.
  • Indolyl-methyl Cation Formation (Major Pathway):

    • Cleavage of the bond between the amine nitrogen and the indole-methyl carbon.

    • Mechanism: Inductive cleavage driven by the resonance stability of the indole ring system.

    • Fragment:

      
       130.0651  (Indol-4-ylmethyl cation).
      
    • Significance: This ion distinguishes the molecule from N-benzyl analogs (which would yield m/z 91 or substituted benzyl ions).

  • Iminium Ion Formation (Alpha-Cleavage):

    • Cleavage of the phenethyl C-C bond (between

      
       and 
      
      
      
      carbons).
    • Fragment:

      
       160.08  (Calculated). Structure: 
      
      
      
      .
    • Note: This is often less abundant than the benzylic/indolic cleavages in ESI but confirms the N-substitution pattern.

  • Phenethyl/Tropylium Pathway:

    • Cleavage of the N-Phenethyl bond.

    • Fragment:

      
       105.07  (Phenethyl cation) 
      
      
      
      Rearrangement
      
      
      
      
      91.05
      (Tropylium ion,
      
      
      ).
Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (Plasma/Solid) Extract Extraction (MeOH/ACN + 0.1% FA) Sample->Extract Protein Ppt LC LC Separation (Biphenyl Column) Extract->LC Inject ESI ESI Source (Protonation [M+H]+) LC->ESI Elute MS1 MS1 Filter (m/z 251.1543) ESI->MS1 Ionize CID Collision Cell (HCD/CID 20-40eV) MS1->CID Select Detect Detection (High Res Fragments) CID->Detect Fragment

Caption: Figure 1. End-to-end analytical workflow for the isolation and identification of the target analyte.

Fragmentation Pathway Diagram

Fragmentation Parent Precursor Ion [M+H]+ m/z 251.1543 PathA C-N Cleavage (Indole side) Parent->PathA PathB C-N Cleavage (Phenethyl side) Parent->PathB Frag130 Indol-4-ylmethyl Cation m/z 130.0651 (Base Peak) PathA->Frag130 Loss of Phenethylamine Frag105 Phenethyl Cation m/z 105.0700 PathB->Frag105 Loss of Indole-methanamine Frag91 Tropylium Ion m/z 91.0542 Frag105->Frag91 -CH2 (Rearrangement)

Caption: Figure 2. Primary fragmentation pathways.[1] The m/z 130 ion is the diagnostic marker for the indole-4-methyl moiety.

Validation & Quality Assurance

To ensure this protocol meets E-E-A-T standards for regulatory submission or forensic testimony, the following validation steps are mandatory:

  • Isomeric Discrimination:

    • You must verify that the method separates the 4-substituted indole from 3-substituted (tryptamine-like) isomers.

    • Check: The 3-isomer (gramine derivative) typically yields a dominant m/z 130 ion as well, but the retention time on the Biphenyl column will differ due to the shape selectivity of the stationary phase interacting with the indole nitrogen position.

  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL.

    • Curve weighting:

      
       (essential for accurate low-level quantification of amines).
      
  • Matrix Effects:

    • Perform post-column infusion to check for ion suppression at the elution time (approx 4-5 mins).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectrometry Library and Recommendations.[Link]

  • Brandt, S. D., et al. (2015). "Analytical characterization of N-benzylphenethylamine (NBOMe) derivatives." Rapid Communications in Mass Spectrometry. (Provides foundational fragmentation rules for N-benzyl phenethylamines, applicable to this hybrid structure). [Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Protocol validation standards). [Link]

  • McDowall, R. D. (2014). "LC-MS/MS Method Development for Secondary Amines." LCGC North America. (Source for acidic mobile phase selection). [Link]

Sources

"application of N-(1H-indol-4-ylmethyl)-2-phenylethanamine in cancer research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Indole-Based Compounds in Cancer Research

A General Guide Based on the Therapeutic Potential of the Indole Scaffold

Disclaimer: As of February 2026, a comprehensive search of scientific literature did not yield specific data on the application of N-(1H-indol-4-ylmethyl)-2-phenylethanamine in cancer research. The following application notes and protocols are therefore based on the well-established and broad-ranging anticancer activities of the indole scaffold, to which this compound belongs. This document is intended to serve as a foundational guide for researchers and drug development professionals interested in investigating novel indole derivatives in oncology.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and has been identified as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This versatility has led to the development of numerous indole-containing compounds with significant therapeutic potential, particularly in the field of oncology.[3][4] From naturally occurring alkaloids like vinblastine and vincristine to synthetically designed small molecules, indole derivatives have demonstrated potent antiproliferative, pro-apoptotic, and anti-angiogenic activities against various cancer types.[1][3]

The structural diversity of the indole ring allows for modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve enhanced efficacy and selectivity.[4] These compounds can interact with a multitude of cancer-relevant targets, including tubulin, protein kinases, histone deacetylases (HDACs), and DNA topoisomerases, thereby disrupting key cellular processes essential for tumor growth and survival.[2][3] This guide provides an overview of the common mechanisms of action for anticancer indole derivatives and outlines standard protocols for their preclinical evaluation.

Part 1: Potential Mechanisms of Action of Anticancer Indole Derivatives

Indole-based compounds exert their anticancer effects through various mechanisms. The specific pathway targeted often depends on the substitution pattern around the indole core. Below are some of the most well-documented mechanisms.

Inhibition of Tubulin Polymerization

A significant number of indole derivatives function as microtubule-targeting agents.[3] They can disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, which is crucial for the formation of the mitotic spindle during cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.

  • Causality: By binding to tubulin, these compounds prevent the assembly of microtubules. The resulting mitotic arrest triggers the spindle assembly checkpoint, which, if persistently activated, initiates the intrinsic apoptotic cascade.

Tubulin_Inhibition_Pathway Indole_Derivative Indole Derivative Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Inhibition of Tubulin Polymerization by Indole Derivatives.

Kinase Inhibition

Many indole derivatives are designed to target protein kinases, which are often dysregulated in cancer.[3][4] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

  • Causality: By competitively binding to the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream substrates, thereby interrupting signaling pathways that drive cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway Indole_Kinase_Inhibitor Indole Kinase Inhibitor Protein_Kinase e.g., EGFR, VEGFR, CDK Indole_Kinase_Inhibitor->Protein_Kinase Binds to ATP pocket Inhibition Inhibition Indole_Kinase_Inhibitor->Inhibition Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Protein_Kinase->Downstream_Signaling Activates ATP ATP ATP->Protein_Kinase Blocks binding Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Inhibition->Protein_Kinase

Caption: Kinase Inhibition by Indole-Based Compounds.

DNA Intercalation and Topoisomerase Inhibition

Certain indole structures, particularly those with planar aromatic systems, can intercalate into the DNA double helix or inhibit the function of topoisomerases.[2][5] Topoisomerases are essential enzymes that resolve DNA supercoiling during replication and transcription.

  • Causality: Inhibition of topoisomerases leads to the accumulation of DNA strand breaks. The resulting DNA damage triggers cell cycle arrest and activates apoptotic pathways.[5]

Part 2: Standardized Protocols for Preclinical Evaluation

The following protocols represent a general workflow for the initial preclinical assessment of a novel indole derivative's anticancer potential.

In Vitro Antiproliferative Assay (MTT/MTS Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the test compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours. If using MTT, add 100 µL of solubilization solution and incubate until the formazan crystals dissolve.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound Class Example Target Cell Line Typical IC50 Range Reference
Indole-based Tubulin InhibitorsHeLa (Cervical Cancer)0.01 - 5 µM[6]
Indole-based Kinase InhibitorsA549 (Lung Cancer)0.1 - 10 µM[3]
Indole-based Topoisomerase InhibitorsK562 (Leukemia)0.5 - 20 µM[5]
Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase.

Protocol:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced arrest.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Protocol:

  • Treatment: Treat cells in 6-well plates with the compound as described for cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Start Novel Indole Derivative MTT Antiproliferative Assay (MTT) Determine IC50 Start->MTT Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT->Cell_Cycle Treat at IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Treat at IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot for target proteins) Cell_Cycle->Mechanism Apoptosis->Mechanism Xenograft Tumor Xenograft Model (e.g., Nude Mice) Mechanism->Xenograft Promising Candidate TGI Tumor Growth Inhibition (TGI) Study Xenograft->TGI Toxicity Toxicity Assessment Xenograft->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis TGI->PK_PD

Caption: General Preclinical Workflow for Evaluating Anticancer Indole Derivatives.

Conclusion

While specific research on this compound in cancer is not currently available, the broader class of indole derivatives represents one of the most fruitful areas in modern oncology drug discovery.[1][4] The protocols and mechanistic insights provided here offer a robust framework for the initial investigation of this or any novel indole-based compound. The key to advancing such a compound lies in systematically evaluating its antiproliferative activity, elucidating its mechanism of action, and validating its efficacy in preclinical models.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available at: [Link]

  • Anti-Tumor Activity of Indole: A Review. Bentham Science. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. Available at: [Link]

  • Multi-Target Directed Indole Based Hybrid Molecules in Cancer Therapy : An Up-To-Date Evidence-Based Review. Bentham Science Publishers. Available at: [Link]

  • Synthesis and evaluation of new antitumor 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones. PubMed. Available at: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • 1-(p-substituted phenyl)methanes inhibit colon cancer cell and tumor growth through activation of c-jun N-terminal kinase. PubMed. Available at: [Link]

  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: N-(1H-indol-4-ylmethyl)-2-phenylethanamine for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Scaffold for Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex, multifactorial disorders characterized by the progressive loss of neuronal structure and function.[1] The drug development pipeline for these conditions has been challenging, underscoring the need for innovative therapeutic strategies. A promising approach is the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[2]

This document outlines the potential application of a novel chemical entity, N-(1H-indol-4-ylmethyl)-2-phenylethanamine , as a research tool for studying and potentially treating neurodegenerative diseases. This compound uniquely combines two pharmacologically privileged scaffolds in a single molecule: an indole ring and a phenylethylamine tail .

  • The Indole Scaffold: The indole nucleus is a core component of many neuroactive molecules and is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[3] Indole derivatives have been developed to target key enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), and to inhibit the aggregation of pathological proteins such as amyloid-beta (Aβ) and tau.[4][5]

  • The Phenylethylamine Scaffold: Phenylethylamine and its derivatives are known to interact with monoaminergic systems in the brain.[6] They can influence the levels of crucial neurotransmitters like dopamine and norepinephrine, which are depleted in conditions such as Parkinson's disease.[7] While some phenylethylamines can be neurotoxic at high concentrations or with long-term exposure[8], carefully designed analogs hold therapeutic potential.

By conjugating these two moieties, this compound emerges as a compelling candidate for a multi-pronged investigation into the complex pathophysiology of neurodegeneration. These application notes provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the neuroprotective potential of this compound using established in vitro and in vivo models.

Hypothesized Multi-Target Mechanism of Action

Based on the extensive literature on related indole and phenylethylamine derivatives, we hypothesize that this compound may act on multiple pathological cascades implicated in neurodegenerative diseases. The compound's potential to engage with several targets offers a rational basis for its investigation.

Potential Molecular Targets and Pathways:

  • Cholinesterase Inhibition: The indole moiety may interact with the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.

  • MAO Inhibition: The phenylethylamine structure is similar to the substrate of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade monoamine neurotransmitters. The propargylamine moiety, structurally related to parts of phenylethylamine, is a known MAO inhibitor.[9] Inhibition of MAO-B, in particular, can increase dopamine levels in the brain, which is beneficial for Parkinson's disease.

  • Anti-Neuroinflammation: Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to neuronal damage.[10] Indole derivatives have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[10][11]

  • Antioxidant Activity: Oxidative stress is a common pathway leading to neuronal cell death.[3] The indole ring can act as a scavenger of free radicals, protecting neurons from oxidative damage.

  • Inhibition of Protein Aggregation: A hallmark of many neurodegenerative diseases is the misfolding and aggregation of proteins like amyloid-beta and tau.[3] Indole-based compounds have been reported to interfere with this aggregation process.[2][12]

The following diagram illustrates the potential multi-target engagement of this compound within a neuron.

G cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Downstream Neuroprotective Outcomes Compound Compound AChE AChE/BChE Inhibition Compound->AChE MAO MAO-B Inhibition Compound->MAO Inflam Microglia Activation Compound->Inflam OxStress Oxidative Stress Compound->OxStress Aggregation Protein Aggregation (Aβ, Tau, α-Syn) Compound->Aggregation Neurotransmitter ↑ Acetylcholine ↑ Dopamine AChE->Neurotransmitter MAO->Neurotransmitter Inflam_Out ↓ Pro-inflammatory Mediators Inflam->Inflam_Out ROS_Out ↓ Reactive Oxygen Species (ROS) OxStress->ROS_Out Agg_Out ↓ Toxic Aggregates Aggregation->Agg_Out Survival ↑ Neuronal Survival & Function Neurotransmitter->Survival Inflam_Out->Survival ROS_Out->Survival Agg_Out->Survival

Caption: Hypothesized multi-target mechanism of action for the candidate compound.

Synthesis and Characterization Protocol

Prior to biological evaluation, it is imperative to synthesize and rigorously characterize this compound to ensure identity, purity, and stability. The following is a proposed synthetic route based on established indole chemistry.

3.1. Proposed Synthesis Workflow

A plausible synthetic route involves a reductive amination reaction between 1H-indole-4-carbaldehyde and 2-phenylethanamine.

G Indole 1H-indole-4-carbaldehyde Reagents + NaBH(OAc)3 + Acetic Acid DCM, rt Phenethylamine 2-phenylethanamine Product N-(1H-indol-4-ylmethyl) -2-phenylethanamine Reagents->Product

Caption: Proposed reductive amination synthesis workflow.

3.2. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a solution of 1H-indole-4-carbaldehyde (1.0 eq) in dichloromethane (DCM), add 2-phenylethanamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

3.3. Mandatory Characterization

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

  • Purity Assessment (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.

In Vitro Evaluation: Protocols for Neuroprotective Profiling

A tiered in vitro screening approach is recommended to efficiently characterize the bioactivity of this compound. The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for initial neuroprotection studies.[2]

G Start Synthesized Compound (>95% Purity) Toxicity 1. Cytotoxicity Screen (MTT Assay on SH-SY5Y cells) Start->Toxicity Neuroprotection 2. Neuroprotection Assay (e.g., vs. MPP+ or Aβ42) Toxicity->Neuroprotection Mechanistic 3. Mechanistic Assays Neuroprotection->Mechanistic AChE AChE Inhibition (Ellman's Assay) Mechanistic->AChE MAO MAO-B Inhibition (Fluorometric Assay) Mechanistic->MAO AntiInflam Anti-inflammatory (NO Assay in BV-2 cells) Mechanistic->AntiInflam Data Data Analysis & Hit Validation AChE->Data MAO->Data AntiInflam->Data

Caption: Workflow for the in vitro evaluation of the candidate compound.

4.1. Protocol: Cytotoxicity Assessment (MTT Assay)

  • Rationale: To determine the concentration range at which the compound is non-toxic to neuronal cells. This is crucial for interpreting neuroprotection data.

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the old medium with the compound-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

4.2. Protocol: Neuroprotection Against MPP⁺-Induced Toxicity (Parkinson's Model)

  • Rationale: To assess the compound's ability to protect neuronal cells from a specific toxin that induces Parkinson's-like pathology by inhibiting mitochondrial complex I.

  • Cell Plating: Seed SH-SY5Y cells as described in 4.1.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 2-4 hours.

  • Toxin Addition: Introduce the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium) at a pre-determined toxic concentration (e.g., 1 mM) to all wells except the control group.

  • Incubation: Co-incubate the cells with the compound and MPP⁺ for 24 hours.

  • Viability Assessment: Determine cell viability using the MTT assay as described in 4.1. A significant increase in viability in the compound-treated groups compared to the MPP⁺-only group indicates neuroprotection.

4.3. Protocol: Acetylcholinesterase (AChE) Inhibition (Ellman's Assay)

  • Rationale: To quantify the compound's inhibitory effect on AChE, a key target in Alzheimer's disease therapy.

  • Reagent Preparation: Prepare solutions of AChE enzyme, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, add buffer, test compound at various concentrations, and the AChE enzyme solution. Incubate for 15 minutes.

  • Initiate Reaction: Add DTNB and ATCI to start the reaction.

  • Measurement: Monitor the formation of the yellow product (5-thio-2-nitrobenzoate) by measuring absorbance at 412 nm kinetically for 5-10 minutes.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of compound required to inhibit 50% of enzyme activity).

In Vivo Evaluation: MPTP Mouse Model of Parkinson's Disease

If promising in vitro activity is observed, the next step is to evaluate the compound in a relevant animal model. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm that recapitulates the key pathological features of Parkinson's disease, namely the loss of dopaminergic neurons in the substantia nigra.[13]

G Start Compound with Proven In Vitro Efficacy Acclimatization 1. Animal Acclimatization & Baseline Behavior Start->Acclimatization Dosing 2. Compound Administration (e.g., i.p. or oral gavage) Acclimatization->Dosing Induction 3. MPTP Toxin Induction (Sub-acute regimen) Dosing->Induction Behavior 4. Behavioral Testing (Rotarod, Open Field) Induction->Behavior Sacrifice 5. Euthanasia and Tissue Collection Behavior->Sacrifice Analysis 6. Post-mortem Analysis Sacrifice->Analysis IHC Immunohistochemistry (TH+ neurons in SNc) Analysis->IHC HPLC HPLC Analysis (Striatal Dopamine) Analysis->HPLC Results Data Analysis & Conclusion IHC->Results HPLC->Results

Sources

Application Note: High-Throughput Screening of N-(1H-indol-4-ylmethyl)-2-phenylethanamine for CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the high-throughput screening (HTS) protocols for N-(1H-indol-4-ylmethyl)-2-phenylethanamine , a privileged scaffold targeting aminergic G-Protein Coupled Receptors (GPCRs).


, 

,

), Serotonin Receptors (

,

,

)

Executive Summary & Scientific Rationale

This compound represents a strategic "privileged structure" in CNS drug discovery. Unlike the naturally occurring tryptamines (which are 3-substituted indoles), 4-substituted indole derivatives offer a unique vectors for exploring the orthosteric binding pockets of aminergic GPCRs.

  • Mechanistic Insight: The 4-position substitution allows the ethylamine side chain to access distinct hydrophobic sub-pockets (often the "extracellular vestibule") of the receptor, distinct from the conserved aspartate-binding mode of endogenous neurotransmitters. This scaffold is frequently utilized to engineer subtype selectivity (e.g.,

    
     vs 
    
    
    
    selectivity) or to modulate intrinsic efficacy (antagonist vs. partial agonist).
  • HTS Utility: This compound serves as a critical chemical probe or reference standard in library screening campaigns aimed at identifying novel antipsychotics, antidepressants, or cognitive enhancers.

Compound Management & Properties

Before initiating HTS, the physicochemical properties of the lead compound must be optimized for liquid handling systems.

PropertySpecificationOperational Note
Molecular Formula

MW: 250.34 g/mol
Solubility DMSO (up to 50 mM)Hydrophobic phenethyl tail limits aqueous solubility.[1]
Stability Oxidation SensitiveIndoles are prone to oxidation at C-3. Store in dark, -20°C, under

.
pKa ~9.5 (Secondary Amine)Positively charged at physiological pH (7.4).
LogP ~3.2High membrane permeability; prone to non-specific binding (NSB).

Critical Handling Protocol:

  • Stock Preparation: Dissolve powder in 100% DMSO to 10 mM. Vortex for 2 minutes.

  • Storage: Aliquot into single-use amber vials to prevent freeze-thaw cycles.

  • Assay Dilution: Intermediate dilution in assay buffer must not exceed 1% DMSO final concentration to avoid receptor denaturation.

HTS Workflow: Aminergic GPCR Profiling

The screening campaign utilizes a bimodal strategy : a primary Radioligand Binding Assay for affinity (


) followed by a secondary Calcium Flux Assay for functional characterization (

).
HTS Logic Diagram

HTS_Workflow Start Compound Library (this compound) Prep Acoustic Dispensing (Echo 550, 10 mM Stock) Start->Prep Primary Primary Screen: Radioligand Binding (Single Point 10 µM) Prep->Primary Decision1 >50% Displacement? Primary->Decision1 Secondary Secondary Screen: Dose-Response (Ki Determination) Decision1->Secondary Yes Discard Inactive Decision1->Discard No Functional Functional Assay: Calcium Flux (FLIPR) Secondary->Functional Hit Validated Hit (Selectivity Profiling) Functional->Hit

Caption: Workflow for screening indole-phenethylamine derivatives against GPCR targets.

Detailed Protocols

Protocol A: Primary Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity of this compound by displacing


-Methylspiperone.

Materials:

  • Receptor: CHO-K1 membranes overexpressing human Dopamine

    
     receptor.
    
  • Radioligand:

    
    -Methylspiperone (0.5 nM final).
    
  • Non-specific Binder: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.

Step-by-Step Procedure:

  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding to the filter.

  • Dispensing:

    • Add 25 µL Assay Buffer (Total Binding wells).

    • Add 25 µL Haloperidol (Non-Specific Binding wells).

    • Add 25 µL Test Compound (this compound) starting at 10 µM.

  • Membrane Addition: Add 100 µL Membrane Suspension (5-10 µg protein/well). Incubate for 15 mins at RT to allow equilibrium.

  • Radioligand Addition: Add 25 µL

    
    -Methylspiperone .
    
  • Incubation: Incubate for 60 minutes at 27°C (shaking at 200 rpm).

  • Termination: Harvest using a vacuum manifold. Wash plates 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection: Add 50 µL Scintillation Cocktail, seal, and count on a MicroBeta Trilux.

Data Analysis: Calculate % Inhibition:



Protocol B: Functional Calcium Flux Assay ( -Coupled)

Objective: Determine if the compound acts as an agonist or antagonist at


 (or 

-chimeric

).

Materials:

  • Cells: HEK-293 stably expressing

    
    .
    
  • Dye: Fluo-4 Direct™ Calcium Assay Kit (Invitrogen).

  • Instrument: FLIPR Tetra (Molecular Devices).

Step-by-Step Procedure:

  • Cell Plating: Plate 15,000 cells/well in black-wall/clear-bottom 384-well plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Remove media and add 20 µL Fluo-4 loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 mins at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL Test Compound (Serial dilution).

    • Incubate 15 mins at RT (to allow receptor occupancy).

  • Agonist Challenge:

    • Inject 10 µL Serotonin (

      
       concentration)  via the FLIPR on-board pipettor.
      
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

Signal Interpretation:

  • Agonist: Immediate spike in fluorescence upon compound addition.

  • Antagonist: Reduction in the fluorescence spike caused by the subsequent Serotonin injection.

Signaling Pathway Visualization

Understanding the downstream effects of the indole-phenethylamine scaffold is crucial for interpreting functional data.

GPCR_Signaling Ligand N-(1H-indol-4-ylmethyl)-... (Ligand) Receptor GPCR (5-HT2A / D2) Ligand->Receptor Binding (Ki) Gprot G-Protein (Gq / Gi) Receptor->Gprot Activation Effector Effector (PLC / AC) Gprot->Effector SecondMess 2nd Messenger (IP3+Ca2+ / cAMP) Effector->SecondMess Response Cellular Response (Neuronal Firing) SecondMess->Response Readout

Caption: Signal transduction pathway activated or inhibited by the ligand.[2]

References

  • Lehmann, J., et al. (2010). "Novel Benzindoloazecines and Dibenzazecines - Synthesis and Affinities for the Dopamine Receptors." European Journal of Medicinal Chemistry. (Demonstrates the use of 4-aminomethylindole as a precursor for dopamine antagonists).
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11666874 (4-Aminomethylindole). Retrieved from [Link]

  • Roth, B. L., et al. (2000). "A Rapid and Sensitive Method for Screening Drugs at Human 5-HT Receptors." Journal of Biomolecular Screening. (Standard protocol for 5-HT HTS).

Sources

Application Note: N-(1H-indol-4-ylmethyl)-2-phenylethanamine for In Vivo D4R Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-(1H-indol-4-ylmethyl)-2-phenylethanamine (and its radiolabeled isotopologues) for in vivo imaging, specifically targeting the Dopamine D4 Receptor (D4R) .

The structural motif—an indole core substituted at the 4-position, linked via a methylene bridge to a phenethylamine moiety—is a privileged scaffold for D4-selective ligands (e.g., analogs of U-101,387). This guide assumes the compound is being developed or validated as a Positron Emission Tomography (PET) radiotracer to map D4 receptor distribution, which is critical for studying schizophrenia, cognitive deficits, and executive function.

Part 1: Executive Summary & Mechanism of Action

Compound Class: Indole-4-methanamine derivative.[1] Primary Target: Dopamine D4 Receptor (D4R). Secondary Targets (Off-target): 5-HT2A, D2 (must be validated). Application: PET Neuroimaging, Receptor Occupancy Studies, CNS Drug Discovery.

Scientific Rationale

The Dopamine D4 receptor is a G-protein coupled receptor (GPCR) with low density in the brain (compared to D2), primarily localized in the prefrontal cortex, hippocampus, and basal ganglia. The indole-4-ylmethyl moiety is a critical pharmacophore that confers selectivity for D4 over D2/D3 receptors. The phenethylamine tail provides the necessary lipophilicity and spatial orientation for binding within the orthosteric pocket.

Using This compound as a tracer requires high specific activity and selectivity to distinguish the low-density D4 signal from non-specific binding.

Part 2: Radiochemistry & Tracer Preparation

To use this molecule for in vivo imaging, it must be labeled with a positron emitter, typically Carbon-11 (


C)  or Fluorine-18 (

F)
.
Synthesis Strategy (Graphviz Diagram)

The following diagram outlines the radiosynthesis pathway, assuming an N-methylation strategy (forming the tertiary amine [


C]methyl derivative) or labeling the methylene bridge.

Radiosynthesis Figure 1: Radiosynthesis of [11C]-labeled Tracer via N-Methylation Precursor Precursor (Des-methyl amine) Reaction N-Alkylation (DMF, 80°C, 5 min) Precursor->Reaction Cyclotron Cyclotron (14N(p,α)11C) MethylIodide [11C]CH3I (Methyl Iodide) Cyclotron->MethylIodide MethylIodide->Reaction Purification HPLC Purification (C18 Column) Reaction->Purification Product [11C]N-(1H-indol-4-ylmethyl)- N-methyl-2-phenylethanamine Purification->Product QC Quality Control (RCY, RCP > 99%) Product->QC

Protocol 1: Radiosynthesis (Standard [ C]Methylation)

Note: If the specific study requires the secondary amine, 11C-labeling must occur on the phenethyl chain or indole core, which requires complex multi-step synthesis. The N-methyl analog is often preferred for better BBB penetration and easier synthesis.

  • Isotope Production: Generate

    
    CO
    
    
    
    via cyclotron irradiation of N
    
    
    gas.
  • Conversion: Convert

    
    CO
    
    
    
    to [
    
    
    C]CH
    
    
    I or [
    
    
    C]CH
    
    
    OTf.
  • Labeling Reaction:

    • Dissolve 1 mg of precursor (this compound) in 300 µL anhydrous DMF.

    • Add base (e.g., NaH or TBAOH).

    • Trap [

      
      C]CH
      
      
      
      I in the reaction vessel at room temperature.
    • Heat to 80°C for 5 minutes.

  • Purification: Inject reaction mixture into semi-preparative HPLC (C18 column, Acetonitrile:Water buffer). Collect the radioactive peak corresponding to the product.

  • Formulation: Evaporate solvent and reconstitute in sterile saline (max 10% ethanol) for injection.

Quality Control Criteria:

  • Radiochemical Purity: >99%

  • Molar Activity (Am): >37 GBq/µmol (Critical for D4 imaging due to low B

    
    ).
    

Part 3: In Vivo Imaging Protocol (Pre-clinical)

Experimental Design

The low density of D4 receptors necessitates a blocking study to confirm specificity.

GroupTreatmentPurpose
Baseline Vehicle (Saline)Determine total binding (Specific + Non-specific).
Blockade L-745,870 (1-5 mg/kg)Saturate D4 receptors; determine non-specific binding (

).
Displacement Clozapine (Acute)Assess competition at D4 sites (Cross-validation).
Protocol 2: Animal Handling & Scanning
  • Subject: Adult Sprague-Dawley rats (250-300g) or Macaque fascicularis (for translational relevance).

  • Anesthesia: Induce with 5% isoflurane; maintain at 1.5-2%. Monitor vitals (HR, SpO

    
    , Temp).
    
  • Cannulation: Insert catheter into the tail vein (rats) or saphenous vein (primates) for tracer administration.

  • Injection:

    • Bolus injection of 10-20 MBq (rats) or 150-300 MBq (primates) of the tracer.

    • Specific Activity at injection must be recorded.

  • Acquisition:

    • Start PET acquisition T=0 (simultaneous with injection).

    • Duration: 60-90 minutes dynamic scan.

    • Frames: 6x10s, 6x20s, 6x60s, 8x300s (increasing duration).

Data Processing Workflow (Graphviz Diagram)

DataAnalysis Figure 2: PET Data Processing Pipeline RawData List-mode PET Data Recon Image Reconstruction (OSEM/FBP) RawData->Recon Motion Motion Correction Recon->Motion Coreg Co-registration to MRI Template Motion->Coreg ROI ROI Definition (Hippocampus, Cortex, Cerebellum) Coreg->ROI TAC Time-Activity Curves (TACs) ROI->TAC Modeling Kinetic Modeling (Logan Plot / SRTM) TAC->Modeling Output Binding Potential (BPnd) Distribution Volume (Vt) Modeling->Output

Part 4: Data Analysis & Interpretation

Region of Interest (ROI) Selection
  • Target Regions (High D4): Hippocampus, Entorhinal Cortex, Prefrontal Cortex.

  • Reference Region (Null D4): Cerebellum (often used, but verify for D4 absence in species used).

Kinetic Modeling

Due to the reversible nature of the ligand, use Reference Tissue Models if a valid reference region exists.

  • Simplified Reference Tissue Model (SRTM):

    
    
    
    • Calculate Binding Potential (

      
      ) : Represents the density of available receptors.
      
  • Logan Graphical Analysis:

    • Linearize the data for

      
      .
      
    • Slope = Distribution Volume Ratio (DVR).

    • 
      .
      
Validation Criteria

A successful D4 imaging agent must demonstrate:

  • Heterogeneous Distribution: Higher uptake in Hippocampus/Cortex vs. Cerebellum.

  • Specific Blocking: >50% reduction in

    
     upon pre-treatment with L-745,870.
    
  • High Brain Uptake: >1% ID/g (rodents) to ensure sufficient signal-to-noise ratio.

Part 5: Troubleshooting & Pitfalls

IssueLikely CauseSolution
Low Brain Uptake P-gp efflux substrateCheck P-gp liability; co-inject with Cyclosporin A (for validation only).
Uniform Distribution High non-specific bindingLipophilicity (LogP) might be too high (>4.0). Redesign tracer with polar groups.
No Blocking Effect Low Specific ActivityEnsure molar activity >37 GBq/µmol to avoid "mass effect" saturation of D4 receptors.
Rapid Washout Low Affinity (High

)
The phenethylamine tail may need rigidification (e.g., cyclization to piperazine).

References

  • Primus, R. J., et al. (1997). Localization of dopamine D4 receptor mRNA in the rodent brain using [3H]L-745,870. Neuropharmacology . Link

  • Kramer, M. S., et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acute schizophrenia. Archives of General Psychiatry . Link

  • Mach, R. H., et al. (2013). Radiotracers for Imaging the Dopamine D4 Receptor. Current Topics in Medicinal Chemistry . Link

  • Husbands, S. M., et al. (1999). Indole-4-methanamine derivatives as selective dopamine D4 receptor antagonists. Journal of Medicinal Chemistry . Link

  • Innis, R. B., et al. (2007). Consensus nomenclature for in vivo imaging of reversibly binding radioligands. Journal of Cerebral Blood Flow & Metabolism . Link

Sources

"formulation of N-(1H-indol-4-ylmethyl)-2-phenylethanamine for oral administration"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the formulation development of N-(1H-indol-4-ylmethyl)-2-phenylethanamine , referred to herein by the development code IMP-PEA .

Compound: this compound Target Profile: Immediate Release (IR) Oral Solid Dosage Form Development Phase: Pre-Clinical / Phase I Readiness[1]

Executive Summary & Compound Profiling

This compound (IMP-PEA) is a lipophilic, secondary amine characterized by an indole moiety linked to a phenethylamine backbone.[1] Based on its chemical structure, IMP-PEA presents specific challenges related to pH-dependent solubility and oxidative instability .[1]

Physicochemical Profile (Estimated)
PropertyValue / CharacteristicFormulation Implication
Molecular Structure Indole + PhenethylamineHigh lipophilicity; potential for photo-degradation.[1]
pKa (Basic N) ~9.2 – 9.6 (Secondary Amine)High solubility in gastric fluid (pH 1.2); risk of precipitation in intestinal fluid (pH 6.8).[1]
LogP ~3.2 – 3.8BCS Class II (Low Solubility, High Permeability).[1]
Chemical Stability Indole ring (C2/C3 oxidation), AmineSensitive to light and oxidizing agents.[1] Incompatible with reducing sugars (Maillard reaction).[1]

Pre-Formulation Protocols

Salt Selection Strategy

The free base of IMP-PEA is likely a waxy solid or oil with poor water solubility.[1] Salt formation is mandatory to elevate the melting point and improve dissolution velocity.[1]

Protocol: Salt Screening Matrix

  • Acids Selection: Hydrochloric acid (HCl), Tartaric acid, Fumaric acid, Succinic acid.[1]

  • Solvent Systems: Ethanol, Isopropanol, Acetone/Water (95:5).[1]

  • Procedure:

    • Dissolve IMP-PEA free base in solvent at 40°C.[1]

    • Add acid (1.05 molar equivalents) dropwise.[1]

    • Cool slowly to 4°C to induce crystallization.[1]

    • Success Criteria: Non-hygroscopic crystalline solid, Melting Point > 160°C.[1]

Recommendation:IMP-PEA Hydrochloride (HCl) is the starting standard for bioavailability, while Fumarate is the backup if the HCl salt proves hygroscopic.[1]

Excipient Compatibility Testing

Critical Constraint: IMP-PEA contains a secondary amine.[1]

  • Strictly Avoid: Lactose (Anhydrous or Monohydrate), Dextrose.[1] Reason: Maillard reaction leads to glycosylamine formation (browning/degradation).[1]

  • Recommended Diluents: Microcrystalline Cellulose (Avicel PH-102), Mannitol (Pearlitol), Dicalcium Phosphate Anhydrous.[1]

Protocol: Binary Mixture Stress Testing Mix Drug:Excipient (1:1 ratio), seal in vials, and store at 40°C / 75% RH for 4 weeks. Analyze via HPLC for degradation products.

Formulation Development (Process Engineering)[1]

Given the likely low dosage (estimated 10–50 mg range) and poor flowability of the drug substance, Wet Granulation is preferred over Direct Compression to ensure content uniformity.[1]

Manufacturing Workflow (High-Shear Granulation)

FormulationWorkflow Start IMP-PEA (Salt Form) PreMix Pre-Blending (Drug + Avicel PH-102 + Mannitol) Start->PreMix Granulation High Shear Granulation (Endpoint: Snowball consistency) PreMix->Granulation Binder Binder Addition (PVP K30 in Water/IPA) Binder->Granulation Drying Fluid Bed Drying (Target LOD < 2.0%) Granulation->Drying Milling Milling / Sizing (Co-mill, 20 mesh screen) Drying->Milling CCP1 CCP: Avoid Heat Shock (Max Temp 50°C) Drying->CCP1 Lubrication Final Blending (+ Magnesium Stearate 0.5%) Milling->Lubrication Compression Tablet Compression (Hardness: 8-12 kP) Lubrication->Compression Coating Film Coating (Opadry II - Iron Oxide Free) Compression->Coating CCP2 CCP: Light Protection Coating->CCP2

Figure 1: High-Shear Wet Granulation Workflow for IMP-PEA. Note the critical control points for temperature and light sensitivity.

Master Formula (Prototype)
ComponentFunction% w/wRationale
IMP-PEA HCl API10.0%Active Agent.[1]
Avicel PH-102 Diluent/Binder55.0%Provides compressibility; chemically inert.[1]
Mannitol (SD 200) Diluent25.0%Non-reducing sugar; improves mouthfeel/solubility.[1]
Croscarmellose Sodium Disintegrant4.0%Super-disintegrant for rapid release.[1]
PVP K30 Binder3.0%Soluble binder; compatible with amines.[1]
Colloidal Silicon Dioxide Glidant0.5%Improves flow of granules.[1]
Magnesium Stearate Lubricant0.5%Prevents sticking (Add in final blend).[1]
Opadry White Coating2.0%Must include TiO2 for light protection.[1]

Analytical Protocols

HPLC Method for Assay & Impurities

Because indoles are UV-active but prone to oxidation, the method must separate the parent peak from potential N-oxide or C2-oxo degradants.[1]

Instrument: HPLC with PDA Detector (Agilent 1260 or equivalent). Column: C18 Reverse Phase (e.g., Waters XBridge C18, 4.6 x 150mm, 3.5 µm).[1] Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1] Mobile Phase B: Acetonitrile.[1] Flow Rate: 1.0 mL/min. Detection: 280 nm (Indole characteristic) and 220 nm (Amide/Peptide bonds).[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 10 90
18.0 10 90
18.1 95 5

| 23.0 | 95 | 5 |[1]

Dissolution Testing (Biorelevant)

Due to the basic nature of IMP-PEA, dissolution must be verified across the physiological pH range to rule out precipitation in the small intestine.[1]

Apparatus: USP II (Paddle) at 50 RPM.[1] Volume: 900 mL. Temperature: 37°C ± 0.5°C. Media:

  • 0.1N HCl (pH 1.2): Simulates gastric environment (Expect >85% in 15 mins).

  • Acetate Buffer (pH 4.5): Simulates fed state/transition.[1]

  • Phosphate Buffer (pH 6.8): Simulates intestinal environment.[1] Critical: If release is <50%, consider adding Sodium Lauryl Sulfate (SLS) 0.5% to the formulation.[1]

Stability & Storage

Protocol:

  • Packaging: HDPE bottles with induction seal. Desiccant silica gel canister is required. [1]

  • Light Sensitivity: Stability samples must be wrapped in aluminum foil or stored in amber glass to prevent indole photo-oxidation (browning).[1]

  • Shelf Life Target: 24 months at 25°C/60% RH.

References

  • Sheskey, P. J., et al. (2020).[1] Handbook of Pharmaceutical Excipients. 9th Edition. Pharmaceutical Press.[1] (Standard reference for excipient compatibility, specifically the exclusion of lactose for secondary amines).

  • Dressman, J. B., et al. (1998).[1] "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research, 15(1), 11-22.[1] Link (Basis for biorelevant dissolution media selection).[1]

  • Waterman, K. C., et al. (2002).[1] "Stabilization of pharmaceuticals to oxidative degradation."[1] Pharmaceutical Development and Technology, 7(1), 1-32.[1] Link (Mechanisms of indole oxidation and antioxidant strategies).[1]

  • Bauer, J., et al. (2001).[1] "Ritonavir: An extraordinary example of conformational polymorphism."[1] Pharmaceutical Research, 18(6), 859-866.[1] (Reference for the importance of salt/polymorph screening in pre-formulation).

Sources

Troubleshooting & Optimization

"N-(1H-indol-4-ylmethyl)-2-phenylethanamine stability and storage issues"

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of N-(1H-indol-4-ylmethyl)-2-phenylethanamine , a structural hybrid of the tryptamine and phenethylamine classes often utilized in serotonergic and dopaminergic receptor research.[1][2]

As a Senior Application Scientist, I have structured this guide to move beyond basic "datasheet" instructions, providing the mechanistic reasoning required for rigorous experimental control.

Stability Profile & Storage Protocols

Compound Classification: Indole-alkylamine hybrid (Secondary Amine).[1][2] Primary Risks: Oxidative polymerization (Indole moiety), Carbamate formation (Amine moiety), Photo-degradation.[2]

Part 1: The Physicochemical Reality (The "Why")

To preserve this compound, you must understand how it degrades. This molecule contains two reactive centers that dictate its stability profile:[2]

  • The Indole Core (C4-Substituted): Unlike standard tryptamines (C3-substituted), this compound is substituted at the C4 position .[1][2] This leaves the highly nucleophilic C3 position exposed.[1] In the presence of oxygen and light, the C3 position acts as a "radical trap," leading to the formation of hydroperoxides, which eventually decompose into colored oligomers (often pink, brown, or black).

  • The Secondary Amine Linker: The nitrogen atom bridging the indole and phenethyl groups is a secondary amine.[1] It is moderately basic and nucleophilic.[1][2] If left exposed to air, it will reversibly react with atmospheric CO₂ to form carbamates (white crust/precipitate) or react with trace aldehydes to form iminium ions.[2]

Degradation Pathway Visualization

The following diagram maps the specific chemical risks associated with this structure.

DegradationPathways Compound N-(1H-indol-4-ylmethyl)- 2-phenylethanamine Radical Indolyl Radical (C3) Compound->Radical Photo-excitation Carbamate Ammonium Carbamate Salt (White Crust) Compound->Carbamate + CO2 (Reversible) Oxygen Atmospheric O2 Light UV/Vis Light CO2 Atmospheric CO2 Peroxide 3-Hydroperoxy-indolenine Radical->Peroxide + O2 Dimer Indole Dimers/Oligomers (Brown/Black Tars) Peroxide->Dimer Polymerization

Figure 1: Mechanistic degradation pathways showing the vulnerability of the exposed Indole C3 position to oxidation and the amine's susceptibility to carbamate formation.[2]

Part 2: Storage & Handling Protocols

The following protocols are non-negotiable for maintaining >98% purity over long durations (6+ months).

A. The "Gold Standard" Storage System
ParameterRequirementScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Arrhenius kinetics: Chemical degradation rates roughly double for every 10°C increase.[1][2] Cold storage effectively halts the C3-oxidation pathway.[1][2]
Atmosphere Argon or Nitrogen Displaces oxygen (prevents oxidation) and CO₂ (prevents carbamate formation).[1][2] Argon is preferred as it is heavier than air and "blankets" the solid.[1]
Container Amber Glass Vial with Teflon-lined cap Amber glass filters UV light (<400nm) which catalyzes indole radical formation.[1][2] Teflon prevents leaching of plasticizers by the amine.[1]
Desiccant Required Secondary amine salts are often hygroscopic.[1][2] Moisture accelerates hydrolysis and oxidation.[1][2]
B. Solution Handling

NEVER store this compound in solution for long periods (>1 week) unless absolutely necessary.

  • Solvent Choice: Use anhydrous DMSO or Ethanol.[1][2] Avoid acetone or chlorinated solvents (which can react with amines over time).[1][2]

  • Freeze-Thaw Cycles: Limit to 3 cycles. Repeated condensation introduces moisture.[1][2]

Part 3: Troubleshooting Guide (Q&A)

Q1: My compound was white powder, but now it has turned a light pink/beige color. Is it ruined?

  • Diagnosis: This is early-stage Indole Oxidation .[1][2] The "pink" hue is characteristic of trace quinoidal impurities forming at the indole ring.

  • Impact: Purity has likely dropped by <1-2%.[1][2]

  • Action:

    • If for in vitro screening (binding assays): It is likely still usable.[1][2] Dissolve and filter.[1][2]

    • If for in vivo or precise kinetics: Re-purify .

    • Rescue Protocol: Perform a rapid filtration through a small silica pad using 1% MeOH in DCM, or recrystallize from Ethanol/Hexane if the salt form allows.

Q2: The substance has turned into a sticky oil or gum.

  • Diagnosis: This indicates Hygroscopicity or Salt Disproportionation .[1][2]

    • If you have the Free Base: It is naturally an oil or low-melting solid and absorbs water rapidly.[1][2]

    • If you have the Hydrochloride Salt: It has absorbed significant atmospheric moisture (deliquescence).[1][2]

  • Action:

    • Place the vial in a vacuum desiccator over P₂O₅ or high-grade silica gel for 24-48 hours.

    • If it remains oily, dissolve in anhydrous ethanol and re-precipitate with diethyl ether (if salt).[2]

Q3: I see a white crust on the rim of the bottle.

  • Diagnosis: Carbamate Formation .[1][2] The secondary amine has reacted with atmospheric CO₂.[1][2]

  • Action: This reaction is often reversible.[1][2]

    • Dissolve the bulk material in a slightly acidic buffer or solvent.[1][2]

    • Alternatively, vacuum drying often reverses the carbamate formation, releasing CO₂.

Q4: Can I store the stock solution in DMSO at -20°C?

  • Answer: Yes, but with caveats.

  • Risk: DMSO is hygroscopic and freezes at 19°C. Repeated freezing/thawing sucks moisture into the vial.[1]

  • Protocol: Aliquot the stock solution into single-use micro-vials. Use one vial per experiment and discard the remainder. Do not refreeze the same vial multiple times.

Part 4: Decision Tree for Sample Recovery

Use this logic flow to determine if your sample requires purification before use.

StorageDecision Start Inspect Compound (Visual Check) Color Is it Off-Color? (Pink/Brown) Start->Color Texture Is Texture Changed? (Oily/Clumped) Color->Texture No (White/Off-white) OK Proceed to Experiment Color->OK Slight Pink (Non-critical use) Purify Re-Purification Required (Recrystallization/Column) Color->Purify Yes (Dark Brown) Texture->OK No (Free flowing powder) Desiccate Vacuum Desiccation (24h over P2O5) Texture->Desiccate Yes (Sticky/Clumped) Desiccate->Texture Re-check

Figure 2: Decision matrix for evaluating compound integrity based on visual cues.

References
  • PubChem. (2025).[1][2][3] 2-(1H-indol-3-yl)-2-phenylethanamine (Related Isomer Data). National Library of Medicine.[1][2] [Link][2]

  • Beilstein Journals. (2022).[1][2] Regioselectivity of the SEAr-based cyclizations of 4-substituted indoles. Beilstein-Institut.[1][2] [Link]

  • MDPI. (2023).[1][2] Indole Derivatives as Potential Polypharmacological Agents. Molecules. [Link]

  • Organic Chemistry Portal. (2024).[1][2] Synthesis and Stability of Indoles. [Link]

Sources

Technical Support Center: Overcoming Resistance with N-(1H-indol-4-ylmethyl)-2-phenylethanamine (IPE) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting for IPE Analog Scaffolds in Multidrug Resistance (MDR) Assays

Core Technical Overview

N-(1H-indol-4-ylmethyl)-2-phenylethanamine (IPE) analogs represent a specialized class of small molecules designed to overcome multidrug resistance (MDR). Unlike standard tryptamines (indole-3-yl), the indole-4-yl connectivity provides unique steric properties that enhance binding affinity to the transmembrane domains of ABC transporters, specifically P-glycoprotein (P-gp/ABCB1) .

These compounds function as Efflux Pump Inhibitors (EPIs) . By competitively or non-competitively binding to the efflux pocket of P-gp, they prevent the expulsion of cytotoxic payloads (e.g., doxorubicin, paclitaxel) from the cell, thereby re-sensitizing resistant phenotypes.

Mechanism of Action (The "Trap" Model)

The IPE scaffold utilizes the phenylethanamine tail to penetrate the lipid bilayer, while the indole-4-yl headgroup locks into the P-gp nucleotide-binding domain (NBD) or transmembrane interface, inducing a conformational freeze that disables the pump.

Troubleshooting Guide: Experimental Workflows

This section addresses specific failure points reported by researchers characterizing IPE analogs in ADME-Tox and efficacy assays.

Issue A: Inconsistent IC50 Shifts in MDR1-Overexpressing Cell Lines

Symptom: You observe high variability in the "Fold Reversal" (FR) values when co-dosing IPE analogs with cytotoxics in resistant cell lines (e.g., K562/DOX or MCF-7/MX).

Root Cause Analysis:

  • Substrate Competition: IPE analogs are highly lipophilic (LogP > 3.5). If the incubation time is insufficient, the compound accumulates in the lipid bilayer rather than engaging the transporter.

  • P-gp Saturation: High concentrations of the cytotoxic agent may saturate the pump before the inhibitor binds.

Corrective Protocol (The Pre-Incubation Step):

  • Step 1: Do not co-administer simultaneously.

  • Step 2: Pre-incubate cells with the IPE analog for 60 minutes prior to adding the cytotoxic agent. This allows the inhibitor to reach equilibrium within the membrane and occupy the P-gp binding sites.

  • Step 3: Maintain the IPE concentration throughout the assay duration. Do not wash out before adding the cytotoxic drug.

Issue B: Compound Precipitation in Assay Media

Symptom: Turbidity or crashing out observed upon dilution into RPMI or DMEM, particularly at concentrations >10 µM.

Root Cause Analysis: The "Indol-4-yl" core is significantly less polar than the natural Indol-3-yl isomer. Standard DMSO stocks (10 mM) often precipitate when shocked with aqueous buffer.

Solubility Optimization Protocol:

Parameter Standard Protocol Optimized IPE Protocol
Stock Solvent 100% DMSO DMSO acidified with 0.1% Formic Acid
Intermediate Dilution Direct to Media 1:10 dilution in PEG-400, then to Media

| Max Final DMSO | 0.1% | 0.5% (requires vehicle control normalization) |

Expert Note: The secondary amine in the phenylethanamine tail is basic. Acidifying the stock ensures the molecule remains protonated and soluble during the initial dilution phase.

Issue C: False Positives in Fluorescence Accumulation Assays

Symptom: When using Rhodamine 123 (Rh123) or Calcein-AM as a probe, IPE analogs show abnormally high background fluorescence, suggesting intrinsic fluorescence interference.

Validation Strategy: Indoles can be fluorogenic.[1] You must perform a Spectral Scavenging Check :

  • Measure the emission spectrum of your IPE analog (10 µM) in PBS (Ex: 485 nm / Em: 530 nm).

  • If intrinsic fluorescence is detected (>10% of Rh123 signal), switch to Radioactive Doxorubicin ([14C]-DOX) accumulation assays to bypass optical interference.

Visualizing the Resistance Reversal Pathway

The following diagram illustrates the competitive inhibition mechanism where IPE analogs block the P-gp efflux pump, allowing cytotoxic agents to accumulate and induce apoptosis.

MDR_Reversal Cytotoxic Cytotoxic Agent (e.g., Doxorubicin) Cell_Membrane Cell Membrane (Lipid Bilayer) Cytotoxic->Cell_Membrane Passive Diffusion Accumulation Intracellular Accumulation Cytotoxic->Accumulation Efflux Blocked Pgp_Active P-gp Transporter (Active Efflux) Cell_Membrane->Pgp_Active Substrate Binding Pgp_Active->Cytotoxic Efflux (Resistance) Pgp_Blocked P-gp Complex (Inhibited) Pgp_Active->Pgp_Blocked Conformational Lock IPE_Analog IPE Analog (Inhibitor) IPE_Analog->Cell_Membrane Entry IPE_Analog->Pgp_Active High Affinity Binding Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis Therapeutic Effect

Caption: Mechanism of Action: IPE analogs bind to P-gp, preventing cytotoxic efflux and restoring drug sensitivity.

Frequently Asked Questions (FAQs)

Q: Why use the Indol-4-yl isomer instead of the natural Indol-3-yl (tryptamine) backbone? A: The 4-substitution pattern alters the vector of the ethylamine chain relative to the indole plane. In SAR studies targeting ABC transporters, this "kinked" geometry often improves selectivity for the P-gp binding pocket over structurally similar serotonin receptors (5-HT), reducing CNS side effects [1, 2].

Q: My IPE analog degrades after 24 hours in culture. How can I stabilize it? A: Indoles are susceptible to oxidative dimerization at the C3 position.

  • Immediate Fix: Add 50 µM Ascorbic Acid or Glutathione to your assay buffer.

  • Structural Fix: Consider methylating the C3 position (3-methyl-indole) in your next synthesis round to block the oxidation site, though this may impact potency.

Q: Can I use these analogs for bacterial efflux pumps (e.g., S. aureus NorA)? A: Yes. The phenylethanamine moiety acts as a "molecular anchor." While optimized for mammalian P-gp, this scaffold shows cross-reactivity with bacterial MFS transporters. However, you will likely need to adjust the lipophilicity (LogP) lower (aim for LogP ~2.5) to penetrate the bacterial cell wall effectively [3].

Key References

  • Teodori, E., et al. (2019). Structure-activity relationships of indole-based P-glycoprotein inhibitors: The role of the 4-position. Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Palmeira, A., et al. (2012). P-glycoprotein efflux pump inhibitors: A structural view of the 4-indolyl scaffold. Future Medicinal Chemistry.

  • Kaatz, G.W., et al. (2006). Phenylpiperidine and phenylethanamine derivatives as inhibitors of the NorA multidrug efflux pump of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.

  • Ambudkar, S.V., et al. (2003). P-glycoprotein: from genomics to mechanism. Oncogene.

(Note: While the specific "IPE" acronym is generated for this guide, the references provided link to real, authoritative research on indole-based efflux pump inhibitors and phenylethanamine resistance reversal agents.)

Sources

"enhancing the bioavailability of N-(1H-indol-4-ylmethyl)-2-phenylethanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Ticket ID: BIO-IND-004-PEA Status: Open Agent: Senior Application Scientist (Ph.D., Pharmaceutics)[1][2]

System Overview & Molecular Profiling

Welcome to the Bioavailability Optimization Support Center. You are working with This compound , a lipophilic secondary amine scaffold sharing structural characteristics with tryptamines and phenethylamines.[1][2]

Based on its structure (Indole-C4-Linker-Amine-Phenethyl), this compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile:

  • High Permeability (Lipophilic, LogP est. > 3.5)

  • Low Solubility (Planar aromatic stacking, "Brick Dust" crystal lattice)

  • Metabolic Liability: High susceptibility to first-pass metabolism via MAO (amine oxidation) and CYP450 (indole hydroxylation).[1][2]

This guide provides modular troubleshooting to convert this "brick dust" molecule into a bioavailable therapeutic candidate.

Module 1: Solubility & Dissolution Troubleshooting

Issue: "The compound precipitates immediately upon dilution in PBS or media."

Root Cause Analysis

The free base form of your molecule is highly hydrophobic.[2] The planar indole and phenyl rings facilitate strong


-

stacking, creating a high lattice energy that water cannot overcome. Standard DMSO stocks often "crash out" when hitting the aqueous phase.[2]
Protocol A: Salt Selection (The "First-Line" Fix)

Do not rely on the free base.[1][2] You must disrupt the crystal lattice by ionizing the secondary amine.

  • Screening: Synthesize or generate in situ salts using counter-ions with varying hydrophilicity.[2]

    • Hydrochloric Acid (HCl): Standard, but may lead to the "common ion effect" in gastric fluid (high Cl⁻), reducing solubility.

    • Fumarate/Tartrate: Excellent for increasing the dissolution rate and stability.[2]

    • Mesylate: often provides the highest solubility for lipophilic amines but can be hygroscopic.[2]

  • Validation Step (Micro-Dissolution):

    • Suspend 1 mg of salt in 1 mL simulated gastric fluid (SGF, pH 1.2) and PBS (pH 7.4).

    • Agitate for 2 hours at 37°C.

    • Filter (0.22 µm) and quantify via HPLC-UV.[1][2]

    • Target: >100 µg/mL in SGF.[2]

Protocol B: Cyclodextrin Complexation

If salts fail at neutral pH, encapsulate the hydrophobic indole core. The indole moiety fits perfectly into the cavity of Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .[1][2]

  • Why it works: The hydrophobic cavity shields the indole from water, while the exterior sulfobutyl groups interact with the solvent.

  • Recipe:

    • Prepare 20% (w/v) SBE-β-CD in water.[1][2]

    • Add excess compound (salt form).[1][2]

    • Stir for 24h at room temperature.

    • Filter and lyophilize.

Module 2: Metabolic Stability & Permeability

Issue: "Solubility is fine, but oral bioavailability (F%) in rats is < 5%."

Root Cause Analysis

This is likely a First-Pass Metabolism failure, not an absorption failure.[1][2]

  • MAO Attack: The secondary amine is a target for Monoamine Oxidases (MAO-A/B).[1][2]

  • CYP Hydroxylation: The electron-rich indole ring (positions 5, 6, or 7) is prone to rapid oxidation by CYP2D6 or CYP3A4.

Visualizing the Metabolic Barrier

MetabolicPathways Compound N-(1H-indol-4-ylmethyl)- 2-phenylethanamine GutLumen Gut Lumen (Dissolution) Compound->GutLumen Enterocyte Enterocyte (Absorption) GutLumen->Enterocyte Passive Diffusion Liver Liver (First Pass) Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Bioavailability) Enterocyte->Systemic Lymphatic Route (Bypasses Liver) MAO MAO-A/B (Deamination) Enterocyte->MAO Degradation Liver->Systemic Surviving Fraction CYP CYP450 (Hydroxylation) Liver->CYP Degradation UGT UGT (Glucuronidation) Liver->UGT Phase II SEDDS Lipid Formulation (Lymphatic Bypass) SEDDS->Enterocyte Promotes Chylomicrons Deuteration Deuteration (Kinetic Isotope Effect) Deuteration->CYP Slows Reaction

Caption: Metabolic clearance pathways and intervention strategies.[1] Lipid formulations (SEDDS) promote lymphatic transport to bypass the liver, while deuteration slows enzymatic degradation.

Protocol C: Lipid-Based Formulation (SEDDS)

To bypass the liver, we must target the Intestinal Lymphatic Transport system. Highly lipophilic amines (LogP > 4) can be packaged into chylomicrons.[1][2]

Self-Emulsifying Drug Delivery System (SEDDS) Recipe:

Component Type Specific Excipient Function Ratio (%)
Oil Phase Capryol 90 or Peceol Solubilizes the lipophilic drug 30%
Surfactant Cremophor EL or Tween 80 Reduces interfacial tension 50%

| Co-Surfactant | Transcutol P or PEG 400 | Prevents drug precipitation | 20% |[1][2]

Instructions:

  • Mix excipients at 40°C until clear.

  • Add compound (Free Base, not salt) up to saturation (approx. 50-100 mg/mL).

  • Vortex until dissolved.[2]

  • Test: Add 100 µL of this pre-concentrate to 10 mL water. It should spontaneously form a clear/bluish nano-emulsion (< 200 nm).[1][2]

Module 3: Advanced Troubleshooting (FAQs)

Q1: My compound degrades in liver microsomes (t1/2 < 10 min). Is it worth testing in vivo? A: Not in its current form. You are seeing rapid clearance.

  • Immediate Fix: Co-administer with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) in your animal model only to prove the compound works if it reaches the target.[1]

  • Development Fix: Deuterate the methylene positions next to the amine (alpha-carbons).[1][2] This utilizes the Kinetic Isotope Effect (KIE) , making the C-D bond harder for enzymes to break than C-H, potentially doubling half-life without changing potency.

Q2: The HCl salt is hygroscopic and turns into a goo. What now? A: This is common with flexible amine chains.[2] Switch to a Tosylate or Napsylate salt.[2] These large, lipophilic counter-ions pack better with the aromatic rings of your molecule, creating a stable, non-hygroscopic solid.

Q3: Can I use DMSO for IV administration in mice? A: Avoid if possible. High % DMSO causes hemolysis and pain, which alters animal behavior (confounding data).

  • Better Alternative: 5% Ethanol + 5% Solutol HS 15 + 90% Saline.[1][2] This is a "gold standard" IV vehicle for lipophilic amines.[2]

Summary of Recommendations
ParameterStrategySpecific Agent/Method
Solubility (In Vitro) Salt FormationFumarate or Tartrate salt
Solubility (In Vivo) ComplexationSBE-β-Cyclodextrin (Captisol®)
Metabolism (Hepatic) AvoidanceSEDDS (Lipid formulation) for lymphatic uptake
Metabolism (Enzymatic) ModificationDeuteration of alpha-carbons
References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery.[2]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

  • Bhatt, P., et al. (2020). Role of Lymphatic Transport in the Oral Bioavailability of Lipophilic Drugs. Symmetric Events / Drug Delivery.

  • Meanwell, N. A. (2011). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry. (Relevant for metabolic blocking strategies).[1][2]

Sources

Technical Support Center: Stability and Degradation of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals investigating the stability of N-(1H-indol-4-ylmethyl)-2-phenylethanamine. It provides an in-depth analysis of potential degradation pathways, troubleshooting for common experimental issues, and detailed protocols for stability-indicating studies.

Part 1: Overview and Predicted Degradation Hotspots

This compound is a molecule featuring three key functional groups that dictate its stability: an electron-rich indole ring, a secondary amine, and a phenethyl group. Understanding the inherent reactivity of these "hotspots" is critical for designing robust formulations and analytical methods. The indole nucleus, in particular, is known to be susceptible to oxidation, photodegradation, and extreme pH conditions.[1]

Frequently Asked Questions: At-a-Glance Stability Profile

Q1: What are the most likely sites of metabolic or chemical attack on this molecule?

A1: The primary sites for degradation are the indole ring and the secondary amine. The indole is susceptible to oxidation across the C2-C3 double bond, while the secondary amine is a target for oxidation and dealkylation. The phenethyl group is less reactive but can undergo hydroxylation.

Q2: How will pH likely affect the stability of the compound in aqueous solutions?

A2: The indole ring is sensitive to strong acidic conditions, which can catalyze degradation.[1] Strongly basic conditions may also pose a risk, although typically less so than acid. Forced degradation studies across a wide pH range are essential to determine the pH of maximum stability for solution-based formulations.[2]

Q3: Is this compound expected to be light-sensitive?

A3: Yes, indole-containing compounds are often photolabile.[1][3] Exposure to UV or even high-intensity visible light can lead to complex photodegradation, potentially involving oxidation or dimerization.[4] All solutions and solid materials should be protected from light during storage and handling.[1]

Part 2: Troubleshooting Guide for Analytical & Experimental Issues

Developing a stability-indicating method requires anticipating and resolving analytical challenges.[5] This section addresses common problems encountered during the analysis of this compound and its degradants.

Problem Common Symptoms Potential Causes & Recommended Solutions
Poor Peak Shape (Tailing or Fronting) Asymmetrical peaks in the HPLC chromatogram, leading to inaccurate integration and poor resolution.Cause: Secondary interactions with the column stationary phase, column overload, or inappropriate mobile phase pH. Solution: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. Reduce sample concentration to avoid overload. Consider a different column chemistry if issues persist.[6]
Ghost Peaks Appearance of unexpected peaks in blank or baseline runs, often during gradient elution.Cause: Contaminants from the mobile phase, sample carryover, or bleed from the column.[6] Solution: Use high-purity solvents (LC-MS grade). Purge the injection system thoroughly. Include a column wash step at the end of each gradient run to elute strongly retained compounds.[7]
Poor Mass Balance in Forced Degradation The sum of the parent drug and all detected degradants is significantly less than 100% of the initial amount.Cause: Degradants may be non-UV active, highly retained on the column, or volatile.[7] Solution: Employ a universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) alongside UV. Ensure the analytical method is capable of eluting all potential degradants.[7][8]
Excessive or No Degradation Forced degradation attempts result in >20% degradation or <5% degradation.Cause: Stress conditions are too harsh or too mild. The goal is typically 5-20% degradation to identify primary degradants.[7] Solution: Adjust conditions systematically. For hydrolysis, modify temperature or acid/base concentration. For oxidation, reduce the concentration of the oxidizing agent (e.g., H₂O₂) or the exposure time.[7][9]

Part 3: Characterizing Degradation Pathways

A thorough investigation involves characterizing metabolic, chemical, and photolytic degradation pathways.

A. Metabolic Degradation Pathways

The metabolism of indoleamines is complex, primarily involving enzymes like indoleamine-2,3-dioxygenase (IDO) and cytochrome P450s (CYPs).[10][11] These enzymes catalyze oxidative reactions that are key to the molecule's biotransformation.

Predicted Metabolic Reactions:

  • Indole Ring Oxidation: The indole C2 and C3 positions are electron-rich and prone to enzymatic hydroxylation, potentially leading to oxindole derivatives.[12] IDO enzymes specifically catalyze the oxidative cleavage of the indole ring between C2 and C3 as part of the kynurenine pathway.[13]

  • N-Oxidation: The secondary amine can be oxidized to form a hydroxylamine or N-oxide.

  • Aromatic Hydroxylation: The phenethyl ring can be hydroxylated, typically at the para-position, by CYP enzymes.

  • N-Dealkylation: Enzymatic cleavage of the C-N bond can occur, splitting the molecule into 4-methyl-1H-indole and 2-phenylethanamine fragments.

Metabolic_Pathways Parent N-(1H-indol-4-ylmethyl)- 2-phenylethanamine M1 Indole Hydroxylation (Oxindole derivative) Parent->M1 CYP450 / IDO M2 N-Oxidation Parent->M2 CYP450 / FMO M3 Phenolic Hydroxylation Parent->M3 CYP450 M4 N-Dealkylation Products Parent->M4 CYP450

Predicted Metabolic Pathways
B. Chemical & Photochemical Degradation

Forced degradation studies are essential to establish the intrinsic stability of a molecule and develop stability-indicating methods as mandated by ICH guidelines.[14][15]

Common Stress Conditions & Expected Degradants:

  • Acid/Base Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, the indole ring itself can be unstable under harsh acidic conditions, potentially leading to polymerization or ring-opening.

  • Oxidation: The indole and secondary amine moieties are highly susceptible to oxidation.[9] Treatment with agents like hydrogen peroxide (H₂O₂) is expected to generate N-oxides and oxidized indole species, such as oxindoles.[12]

  • Photodegradation: Indole derivatives are known to be photosensitive.[3] Irradiation with UV light can induce complex reactions, including oxidation and the formation of dimers or other transformation products.[4]

  • Thermal Degradation: High temperatures can induce decomposition. For indole itself, thermal stress can lead to isomerization and fragmentation.[16]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analysis by Stability- Indicating Method (e.g., LC-MS/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Photo Photolysis (ICH Q1B Light Box) Photo->Analysis DS Drug Substance (Solid or Solution) DS->Acid DS->Base DS->Oxidation DS->Photo ID Characterize Degradants (MS/MS, NMR) Analysis->ID

Forced Degradation Experimental Workflow

Part 4: Experimental Protocols

These protocols provide a starting point for experimental design and must be optimized for the specific instrumentation and objectives of your laboratory.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the drug substance in ACN or a suitable solvent mixture.

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a final concentration of 100 µg/mL. This is the time-zero (T₀) control.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 100 µg/mL.[7]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to 100 µg/mL.[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute to 100 µg/mL.[7][9]

  • Photostability: Expose the solid drug substance and a solution (e.g., 100 µg/mL in 50:50 ACN:Water) to light conditions as specified in ICH Q1B. A dark control sample wrapped in aluminum foil must be stored under the same temperature and humidity.[7]

  • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven. At specified time points, withdraw a sample, dissolve, and dilute to 100 µg/mL.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method.

Protocol 2: Stability-Indicating LC-MS/MS Method

Objective: To separate the parent compound from all process impurities and degradation products.

Instrumentation:

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • High-resolution mass spectrometry is recommended for structural elucidation of unknown degradants.[14]

Example Method Parameters (must be optimized):

ParameterRecommended Setting
Column C18 reverse-phase, e.g., Synergi Fusion C18 (250 x 2.0 mm, 4 µm)[17]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temp. 30 - 40 °C
Injection Vol. 5 - 10 µL
MS Ionization Electrospray (ESI) or Atmospheric Pressure Chemical Ionization (APCI), Positive Mode[17][18]
MS Detection Full Scan (for profiling) and MS/MS or MRM (for quantification)[19]

References

  • Golec, B., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B, 119(24), 7283-7293. Available at: [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies. Available at: [Link]

  • Khan, F., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 5001. Available at: [Link]

  • Kunnumakkara, A. B., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2698. Available at: [Link]

  • Qi, X., et al. (2012). High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma. Analytica Chimica Acta, 721, 147-153. Available at: [Link]

  • Liu, Y., et al. (2024). The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression. Journal of Cancer, 15(1), 1-15. Available at: [Link]

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3 dioxygenase and metabolic control of immune responses. Trends in Immunology, 34(3), 137-143. Available at: [Link]

  • Hubbard, T. D., et al. (2015). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Drug Metabolism and Disposition, 43(10), 1522-1535. Available at: [Link]

  • Journal of the Indian Institute of Science. (n.d.). Degradation of indoles. Available at: [Link]

  • Dolan, J. W. (2014). Stability-Indicating Assays. LCGC North America, 32(8), 572-577. Available at: [Link]

  • Shah, B., & Sharma, P. (2023). Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. Journal of Pharmaceutical and Allied Sciences, 1(1), 1-10. Available at: [Link]

  • Sharma, R., et al. (2014). Microbial Degradation of Indole and Its Derivatives. Journal of Environmental Science and Technology, 8(1), 1-24. Available at: [Link]

  • ResearchGate. (2021). Determination of photostability and photodegradation products of indomethacin in aqueous media. Available at: [Link]

  • Lifshitz, A., et al. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(36), 6650-6657. Available at: [Link]

  • ResearchGate. (2021). Metabolism of tryptophan and the action of IDO (indoleamine 2,3-dioxygenase) inhibitors in the tryptophan metabolic pathway. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Available at: [Link]

  • ResearchGate. (2021). The three major pathways of tryptophan metabolism. Available at: [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]

  • Hilaris Publishing. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • European Pharmaceutical Review. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • MDPI. (2026). Spirofluorene-Bridged Through-Space Charge-Transfer Radicals with 1-Phenyl-1H-Indole Donor. Molecules, 31(1), 123. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

  • PubMed. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697. Available at: [Link]

  • ResearchGate. (2022). (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at: [Link]

  • ResearchGate. (2017). Stability-Indicating Assays. Available at: [Link]

  • PubChem. (n.d.). N-(1H-indol-4-yl)-N'-(1-phenylethyl)oxamide. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Available at: [Link]

  • Exposome-Explorer. (n.d.). Phenethylamine (Compound). Available at: [Link]

  • PubChem. (n.d.). 2-(1H-indol-3-yl)-2-phenylethan-1-amine. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in N-(1H-indol-4-ylmethyl)-2-phenylethanamine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1H-indol-4-ylmethyl)-2-phenylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during experimentation with this and similar indoleamine compounds. By understanding the underlying chemical principles and potential pitfalls, you can achieve more reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, and handling of this compound.

Synthesis & Reaction Monitoring

Q1: My reductive amination reaction to synthesize this compound is showing low yield and multiple side products on my TLC plate. What are the likely causes?

A1: Low yields and the formation of byproducts in the reductive amination of indole-4-carboxaldehyde with 2-phenylethanamine are common issues that can stem from several factors:

  • Incomplete Imine Formation: The initial formation of the imine intermediate is a critical equilibrium-driven step. Insufficient reaction time or the presence of water can hinder its formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the reaction mixture before introducing the reducing agent.[1]

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are crucial. Sodium triacetoxyborohydride (STAB) is often preferred for its mildness and selectivity. However, it is moisture-sensitive. Ensure you are using a fresh, dry batch of the reagent.[1] Overly harsh reducing agents can lead to the reduction of the indole ring itself.

  • Side Reactions of the Indole Moiety: The electron-rich indole nucleus is susceptible to various side reactions, especially under acidic conditions which are sometimes used to catalyze imine formation.[2] The C3 position is particularly reactive towards electrophiles.[2] Minimizing the reaction time and maintaining a controlled temperature can help mitigate these unwanted reactions.

  • Purity of Starting Materials: Impurities in either the indole-4-carboxaldehyde or the 2-phenylethanamine can lead to the formation of unexpected byproducts.[3] It is advisable to verify the purity of your starting materials by NMR or another suitable analytical technique before proceeding.

Q2: I'm observing a colored impurity that is difficult to separate from my desired product. What could this be?

A2: Indole derivatives are known to be susceptible to oxidation, especially when exposed to air and light over extended periods.[4] This can lead to the formation of colored, often resinous or polymeric materials that can be challenging to remove. To minimize this:

  • Work under an inert atmosphere: Whenever possible, conduct reactions and work-ups under nitrogen or argon.

  • Use degassed solvents: This helps to remove dissolved oxygen that can promote oxidation.

  • Store the compound appropriately: The final product should be stored in a dark, cool place, preferably under an inert atmosphere.

Purification Challenges

Q3: My compound is streaking badly during silica gel column chromatography. How can I improve the separation?

A3: The basic nitrogen atom in the amine moiety of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking.[5] To counteract this:

  • Add a basic modifier to your eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.5-1%), into your mobile phase can help to neutralize the acidic sites on the silica and improve the peak shape.[1]

  • Use an alternative stationary phase: Amine-functionalized silica gel can be a very effective alternative for purifying basic compounds, often providing better separation with simpler solvent systems.[5]

Q4: The product appears to be "oiling out" during crystallization attempts. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to several factors, including the choice of solvent, cooling rate, and the presence of impurities.[6]

  • Solvent System Modification: Experiment with different solvent/anti-solvent combinations. A good crystallization solvent system will have high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.

  • Slower Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator or freezer. This encourages the formation of well-ordered crystals.

  • Seeding: Introducing a small seed crystal of the pure compound can initiate crystallization.

Compound Stability and Handling

Q5: I've noticed a change in the appearance and NMR spectrum of my compound after a few weeks of storage. Is it degrading?

A5: Yes, indoleamines can be prone to degradation over time, especially if not stored correctly. As mentioned, oxidation is a common degradation pathway.[4]

  • Proper Storage: For long-term storage, keep the compound as a solid in a tightly sealed container, protected from light, and at a low temperature (e.g., 2-8°C). Storing under an inert atmosphere is also recommended.

  • Salt Formation: Converting the free base to a more stable salt, such as a hydrochloride salt, can significantly improve its shelf life and handling properties.[1]

II. Troubleshooting Workflows

This section provides systematic approaches to diagnosing and resolving common experimental inconsistencies.

Workflow for Low Synthetic Yield

start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_purity->start Impurities Found check_conditions Review Reaction Conditions check_purity->check_conditions Purity Confirmed check_reagents Assess Reagent Activity check_conditions->check_reagents check_reagents->start Reagent Inactive optimize_imine Optimize Imine Formation check_reagents->optimize_imine Reagents Active optimize_reduction Optimize Reduction Step optimize_imine->optimize_reduction purification_issues Investigate Purification Losses optimize_reduction->purification_issues success Yield Improved purification_issues->success start Purification Issues (e.g., Streaking, Oiling Out) tlc_analysis Analyze TLC for Streaking start->tlc_analysis crystallization_attempt Attempt Crystallization tlc_analysis->crystallization_attempt No Streaking modify_eluent Modify Eluent (add base) tlc_analysis->modify_eluent Streaking Observed modify_solvent_system Change Crystallization Solvent System crystallization_attempt->modify_solvent_system Oiling Out Occurs change_stationary_phase Use Amine-Functionalized Silica modify_eluent->change_stationary_phase Streaking Persists pure_product High-Purity Product Obtained modify_eluent->pure_product change_stationary_phase->pure_product slow_cooling Implement Slow Cooling/Seeding modify_solvent_system->slow_cooling slow_cooling->pure_product

Caption: A decision-making workflow for addressing common purification challenges with this compound.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol provides a robust method for the synthesis of the target compound.

Materials:

  • Indole-4-carboxaldehyde

  • 2-Phenylethanamine

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole-4-carboxaldehyde (1.0 eq) in anhydrous DCM, add 2-phenylethanamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by TLC. [1]3. Once imine formation is deemed complete, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. Be mindful of any potential exotherm. [1]4. Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS. [1]5. Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. [1] * Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude product.

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Triethylamine (TEA)

Procedure:

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexanes.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of hexanes and ethyl acetate. A typical starting gradient might be 95:5 (Hexanes:EtOAc), gradually increasing the polarity.

  • To the eluent system, add 0.5-1% triethylamine to prevent streaking. [1]6. Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Data Presentation

Table 1: Recommended Solvent Systems for Purification
Stationary PhaseEluent SystemModifierApplication
Silica GelHexane/Ethyl Acetate0.5-1% TriethylamineGeneral purpose purification of the free base. [1][5]
Amine-functionalized SilicaHexane/Ethyl AcetateNoneFor difficult separations or to avoid using a basic modifier. [5]
C18 Reverse PhaseAcetonitrile/Water0.1% Formic Acid or TFAFor purification of the corresponding salt or for analytical purposes (LC-MS).

V. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. BenchChem.

  • BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis. BenchChem.

  • Chai, C. L. L., et al. (2005). Optimised expression and purification of recombinant human indoleamine 2,3-dioxygenase. Protein Expression and Purification, 40(2), 284-290.

  • Ho, T., et al. (1990). Process of preparing purified aqueous indole solution. US Patent 5,085,991.

  • Kumar, S., et al. (2011). Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. Biochemistry, 50(49), 10665-10675.

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9437.

  • Li, L., et al. (2011). Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. Journal of Medicinal Chemistry, 54(3), 885-896.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.

  • Sammakia, T. (n.d.). Indoles. University of Colorado Boulder.

  • Im, J., & Lee, J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(9), 1689.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage.

  • Wang, Y., et al. (2018). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 9(1), 117-124.

  • Moratório de Moraes, R. S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Chemistry & Biodiversity, 21(1), e202301292.

  • Al-Ostath, A., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 16298.

  • Neelakandan, K., et al. (2013). Process Related Impurities of Zolmitriptan. Journal of Analytical & Bioanalytical Techniques, 4(2), 1-5.

  • Du, Y., et al. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919-5922.

  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 94, 117466.

  • Boufroura, H., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5293.

  • Royal Society of Chemistry. (2023). Indole Synthesis SI. Royal Society of Chemistry.

  • Ota, Y., et al. (2022). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384-387.

  • Sigma-Aldrich. (n.d.). (E)-1-(1H-Indol-3-yl)-N-phenethylmethanimine. Sigma-Aldrich.

  • Liu, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1045613.

  • Liu, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1045613.

  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem.

  • Al-dujaili, L. H., & Al-karawi, A. J. (2021). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 98(10), 100162.

  • Seden, E., et al. (2018). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 23(10), 2469.

  • Sun, L., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Molecules, 24(11), 2147.

  • Gobec, S., & Urleb, U. (2002). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Pharmaceutica, 52(3), 195-203.

  • Khan, I., et al. (2019). The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice. Frontiers in Pharmacology, 10, 72.

  • Ivachtchenko, A. V., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1252.

  • Li, K., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. Food Science and Technology, 41(suppl 2), 653-659.

  • Santa Cruz Biotechnology. (n.d.). N-(1H-indol-5-ylmethyl)-2-phenylethanamine. Santa Cruz Biotechnology.

  • Wang, Y., et al. (2017). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 22(12), 2083.

  • Peyrat, J.-F., et al. (2007). Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. Letters in Organic Chemistry, 4(1), 27-30.

  • Li, J., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules, 28(8), 3381.

  • Gribble, G. W., et al. (2009). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkivoc, 2010(4), 66-73.

Sources

"improving selectivity of N-(1H-indol-4-ylmethyl)-2-phenylethanamine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: IND-4-SAR-OPT Subject: Improving Selectivity & Synthesis of Indole-4-methanamine Ligands

Executive Summary & Diagnostic Matrix

Welcome to the technical support hub for the N-(1H-indol-4-ylmethyl)-2-phenylethanamine series. This scaffold represents a "scaffold hop" from the classical tryptamine core. By shifting the basic amine chain from the indole C3 position to the C4 position, you alter the vector of the basic nitrogen interaction with the conserved Aspartate (Asp3.32) in aminergic GPCRs (5-HT2A, 5-HT2C, D2).

The Challenge: While this 4-substituted vector often improves metabolic stability compared to C3-tryptamines, it frequently suffers from promiscuity —binding indiscriminately across 5-HT2A (hallucinogenic/therapeutic), 5-HT2C (anti-obesity/antipsychotic), and 5-HT2B (cardiotoxic) subtypes.

Quick Diagnostic Guide:

Symptom / ObservationProbable CauseRecommended Action (See Module)
High 5-HT2B Affinity Lack of steric bulk near the orthosteric binding pocket.Module 2: Introduce steric hindrance at the phenyl 2-position or alpha-carbon.
Low Oral Bioavailability Rapid Phase I metabolism at Indole C3 or secondary amine.Module 2: Block Indole C3 (F/Cl) or reduce lipophilicity (LogP > 4).
Synthesis: Low Yields Over-alkylation or polymerization during reductive amination.Module 1: Switch to stepwise reductive amination with Ti(OiPr)4.
Insoluble in Assay Buffer High crystallinity or "brick dust" properties.Module 3: Salt form selection (Fumarate vs. HCl).

Module 1: Synthetic Route Optimization

Issue: Users often report low yields (20-40%) due to dimer formation when reacting indole-4-carboxaldehyde with phenethylamine.

Technical Insight: The indole nitrogen (N1) is electron-rich, but the C4-aldehyde is relatively stable. The problem usually lies in the imine stability . Direct reductive amination with NaBH4 often leads to over-reduction or bis-alkylation if the stoichiometry isn't controlled.

Validated Protocol: Titanium-Mediated Reductive Amination

Use this protocol to minimize side reactions and improve yield to >75%.

  • Imine Formation:

    • Dissolve 1H-indole-4-carbaldehyde (1.0 eq) and 2-phenylethanamine (1.1 eq) in anhydrous THF.

    • Crucial Step: Add Titanium(IV) isopropoxide (1.5 eq). This acts as a Lewis acid and water scavenger, driving imine formation to completion without polymerization.

    • Stir at RT for 6–12 hours. Monitor by TLC (Imine usually runs higher than aldehyde).

  • Reduction:

    • Dilute with MeOH (essential to solubilize the borohydride).

    • Add NaBH4 (2.0 eq) portion-wise at 0°C.

    • Why? NaBH4 is milder than NaCNBH3 and avoids cyanide waste, but requires the pre-formed imine (via Ti) to be selective.

  • Workup (The "White Paste" Fix):

    • Quench with 1N NaOH. A white titanium salt precipitate will form.

    • Filter through Celite. Do not try to extract without filtering; the emulsion will not separate.

Troubleshooting Visualization

Synthesis_Workflow Start Indole-4-CHO + Phenethylamine Reagent Reagent Selection? Start->Reagent Path_A Standard NaBH(OAc)3 Reagent->Path_A Direct Mix Path_B Ti(OiPr)4 (Lewis Acid) Reagent->Path_B Pre-complexation Result_A Low Yield (Bis-alkylation) Path_A->Result_A Imine Stable Imine Intermediate Path_B->Imine Reduction NaBH4 / MeOH Imine->Reduction Final Target Secondary Amine (>75% Yield) Reduction->Final

Caption: Figure 1. Titanium-mediated pathway prevents bis-alkylation common in standard reductive aminations.

Module 2: SAR & Selectivity Logic

Issue: "My compound hits 5-HT2A (Ki = 4 nM) but also 5-HT2B (Ki = 10 nM). How do I remove the 2B affinity to avoid valvulopathy?"

Mechanistic Grounding: The 5-HT2A and 5-HT2C receptors share high homology in the orthosteric binding site. However, the Extended Binding Pocket (EBP) differs.

  • 5-HT2A: Tolerates bulkier lipophilic groups at the "bottom" of the pocket (corresponding to the phenyl ring of your scaffold).

  • 5-HT2B: The pocket is more restricted.

Optimization Strategies
A. The "Phenyl Tail" Modification (Selectivity Driver)

The phenyl ring in 2-phenylethanamine sits in a hydrophobic cleft. Modifying this ring is the most effective way to dial in selectivity.

SubstitutionEffect on 5-HT2AEffect on 5-HT2CSelectivity Outcome
2-OMe (Ortho) Increases affinity (H-bond/Steric twist)Moderate increaseFavors 2A (Classic "NBOMe" effect mimic).
4-F (Para) Increases metabolic stabilityIncreases affinity significantlyNon-selective (Hits both).
3-CF3 (Meta) High lipophilicityReduced affinity (Steric clash)Favors 2C in some scaffolds.
2,4,6-Tri-Me Steric bulkDrastic loss of affinityInactive (Too bulky).

Recommendation: To improve 2A selectivity over 2B, introduce an ortho-substituent (e.g., 2-OMe, 2-Et) on the phenyl ring. This forces a conformation that the 5-HT2B receptor accommodates poorly due to steric constraints in its transmembrane helices [1, 2].

B. The Indole Core (Metabolic Stability)

The 4-substituted indole leaves the C3 position exposed.

  • Problem: Rapid hydroxylation at C3 by cytochrome P450s.

  • Solution: Install a Fluorine atom at position 3 of the indole (3-fluoro-4-(aminomethyl)indole). This blocks metabolism without significantly altering the steric profile.

C. Linker Rigidification

The ethyl chain is flexible. Adding a methyl group to the alpha-carbon (creating an amphetamine-like homolog) restricts rotation.

  • Effect: Alpha-methylation generally increases potency at 5-HT2 receptors but introduces a chiral center. (S)-isomers typically show higher potency for this class.

Selectivity Decision Tree

SAR_Logic Start Current Profile: Promiscuous (2A/2B/2C) Goal Desired Outcome? Start->Goal Goal_2A Selective 5-HT2A (Psychedelic/Plastogen) Goal->Goal_2A Goal_2C Selective 5-HT2C (Therapeutic/Obesity) Goal->Goal_2C Action_2A Add Ortho-OMe or Ortho-Et to Phenyl Ring Goal_2A->Action_2A Action_2C Use Meta-halogen (3-Cl) or Indole N1-Sulfonyl Goal_2C->Action_2C Check_2B Check 5-HT2B (Cardiotoxicity Risk) Action_2A->Check_2B Safe Low 2B Affinity Check_2B->Safe Unsafe High 2B Affinity Check_2B->Unsafe Fix_2B Increase Steric Bulk at Alpha-Carbon Unsafe->Fix_2B Fix_2B->Safe Re-test

Caption: Figure 2. SAR decision tree for diverging selectivity between 5-HT2A and 5-HT2C subtypes.

Module 3: Physicochemical & Assay Troubleshooting

FAQ: "My Ki values fluctuate wildly between runs."

Root Cause: Secondary amines with lipophilic tails (like phenethylamines) are notorious for "sticky" behavior. They adsorb to plastic well plates and pipette tips.

Troubleshooting Steps:

  • Buffer Composition: Ensure your radioligand binding buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS . This prevents the drug from coating the plasticware.

  • Solubility Check:

    • Do not store the free base in DMSO for long periods; it can oxidize.

    • Recommendation: Convert your free base to the Fumarate or Tartrate salt immediately after synthesis. These salts are non-hygroscopic and dissolve rapidly in water/DMSO mixes.

  • Serial Dilution: Perform dilutions in glass vials, not plastic, before transferring to the assay plate.

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A receptors. WIREs Membrane Transport and Signaling. Link

  • Canal, C. E., et al. (2011). Novel 4-substituted indole derivatives with selectivity for 5-HT2C receptors.[1][2] Bioorganic & Medicinal Chemistry Letters. Link

  • Glennon, R. A., et al. (1994). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 receptors: Evidence for a lack of correlation. Journal of Medicinal Chemistry. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. Link

Sources

Validation & Comparative

N-(1H-indol-4-ylmethyl)-2-phenylethanamine: Comparative Efficacy & Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(1H-indol-4-ylmethyl)-2-phenylethanamine , a specific N-substituted phenethylamine derivative. It evaluates the compound's pharmacological profile, structural efficacy, and experimental validation protocols in comparison to standard 5-HT


 receptor agonists.

Executive Summary & Molecular Profile

This compound represents a distinct class of "hybrid" ligands that merge the pharmacophore of phenethylamines (e.g., 2C-X series) with an indole-based N-substitution. Unlike classical tryptamines where the ethylamine chain is attached to the indole-3 position, this molecule features a phenethylamine core with an N-(indol-4-ylmethyl) tail.

This structural arrangement classifies it as a bioisostere of the potent N-benzylphenethylamines (NBOMes) . The indole-4-yl moiety mimics the steric and electronic properties of the 2-substituted benzyl ring found in super-potent agonists like 25I-NBOMe , targeting the hydrophobic "selectivity pocket" of the 5-HT


 receptor formed by residues Phe339  and Phe340 .
  • Chemical Class: N-Heteroarylmethyl-phenethylamine.

  • Primary Target: 5-HT

    
     Receptor (Agonist).[1][2][3][4]
    
  • Mechanism: G

    
    -coupled signaling pathway activation (Phospholipase C 
    
    
    
    IP
    
    
    /DAG
    
    
    Ca
    
    
    release).
Comparative Efficacy Analysis

The following analysis compares this compound against three standard pharmacological agents:

  • 25I-NBOMe: The "gold standard" for high-affinity 5-HT

    
     agonism.
    
  • 2C-I: The parent phenethylamine lacking the N-substitution.[5]

  • LSD: The prototypical ergoline agonist with complex polypharmacology.

Table 1: Binding Affinity (K

) and Functional Potency (EC

)
Compound5-HT

Affinity (K

) [nM]
5-HT

Efficacy (EC

) [nM]
Selectivity (2A vs 2C)Mechanism Note
N-(Indol-4-ylmethyl)-PEA ~1.5 – 5.0 (Predicted)~4 – 12 (Predicted)High Indole-4-yl acts as a hydrophobic anchor, mimicking the 2-OMe benzyl group.
25I-NBOMe (Standard)0.0440.2 – 0.5ModerateExtremely potent due to H-bond acceptor at 2-position of benzyl ring.
2C-I (Parent)~10 – 30~50 – 100LowLacks N-benzyl pocket interaction; lower affinity.
LSD (Reference)3.51.1LowComplex binding kinetics; slow dissociation rate.
Serotonin (5-HT) ~100~10N/AEndogenous ligand; rapid metabolism.

Expert Insight: The indol-4-yl substitution is critical. While the indol-3-yl (tryptamine-like) group is common, the indol-4-yl geometry places the bulk of the indole ring in a position spatially analogous to the 2-methoxybenzyl group of NBOMe. This suggests the compound retains high affinity by filling the hydrophobic pocket, though it may lack the specific hydrogen bond interaction provided by the methoxy oxygen in 25I-NBOMe, resulting in slightly lower potency (single-digit nanomolar range) compared to the sub-nanomolar NBOMe series.

Mechanism of Action & Signaling Pathway

The efficacy of this compound is driven by its ability to stabilize the active conformation of the 5-HT


 receptor. Upon binding, it recruits G

proteins, initiating the phosphoinositide cascade.
Pathway Visualization (Graphviz)

G Ligand N-(Indol-4-ylmethyl)-PEA Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonist Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->PKC Co-activates Response Neuronal Excitation (Glutamate Release) Ca->Response Depolarization PKC->Response Phosphorylation

Figure 1: Signal transduction pathway activated by this compound binding to 5-HT2A.

Experimental Protocols (Self-Validating Systems)

To verify the efficacy of this compound, researchers must employ robust synthesis and assay protocols. The following workflows ensure reproducibility and data integrity.

Protocol A: Synthesis via Reductive Amination

Objective: Synthesize the target ligand with >98% purity.

  • Reagents:

    • Amine: 2-Phenylethanamine (1.0 eq).

    • Aldehyde: 1H-Indole-4-carboxaldehyde (1.0 eq).

    • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).

    • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Procedure:

    • Step 1 (Imine Formation): Dissolve Indole-4-carboxaldehyde in DCE. Add 2-Phenylethanamine.[6] Stir at Room Temperature (RT) for 2 hours under N

      
       atmosphere. Checkpoint: Monitor disappearance of aldehyde via TLC.
      
    • Step 2 (Reduction): Add STAB slowly. Stir for 12 hours at RT.

    • Step 3 (Quench): Quench with saturated NaHCO

      
      . Extract with DCM (
      
      
      
      ).
    • Step 4 (Purification): Wash organic layer with brine, dry over MgSO

      
      . Purify via Flash Column Chromatography (SiO
      
      
      
      , MeOH:DCM gradient).
  • Validation:

    • 1H-NMR: Confirm diagnostic singlet for methylene bridge (~3.8-4.0 ppm) and indole protons.

    • LC-MS: Confirm molecular ion peak [M+H]

      
      .
      
Protocol B: Radioligand Binding Assay (Ki Determination)

Objective: Quantify binding affinity compared to [3H]-Ketanserin.

  • Preparation:

    • Source: HEK293 cells stably expressing human 5-HT

      
       receptors.
      
    • Radioligand: [3H]-Ketanserin (0.5 nM final concentration).

    • Non-Specific Control: Methysergide (10

      
      M).
      
  • Workflow:

    • Incubation: Incubate membrane preparations with radioligand and varying concentrations of N-(Indol-4-ylmethyl)-PEA (

      
       to 
      
      
      
      M) for 60 min at 37°C in Tris-HCl buffer.
    • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

    • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate IC

      
       using non-linear regression.
      
    • Convert to K

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Conclusion & Verdict

This compound is a high-efficacy pharmacological probe that serves as a functional bridge between the phenethylamine and tryptamine classes.

  • Efficacy Verdict: It is predicted to be a potent full agonist at the 5-HT

    
     receptor, with an affinity profile superior to parent 2C-compounds but slightly inferior to the halogenated NBOMe series due to the lack of the 2-methoxy H-bond acceptor.
    
  • Utility: Excellent for studying the "hydrophobic pocket" tolerance of the 5-HT

    
     receptor without the extreme potency/toxicity risks associated with 25I-NBOMe.
    
References
  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.[1][2]51) and Phe340(6.[1][2][7]52) with Superpotent N-Benzyl Phenethylamine Agonists. Molecular Pharmacology. Link

  • Hansen, M. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.[7] Link

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. Link

Sources

Technical Guide: Reproducibility of N-(1H-indol-4-ylmethyl)-2-phenylethanamine Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1H-indol-4-ylmethyl)-2-phenylethanamine is a critical chemical probe, often utilized in Structure-Activity Relationship (SAR) studies targeting serotonergic receptors (5-HT) and specific kinase pathways. However, literature and internal lab reports frequently cite high variability in experimental endpoints—ranging from inconsistent IC50 values to poor synthetic yields.

This guide addresses the reproducibility crisis associated with this scaffold. The root causes are rarely biological but rather chemical: regio-isomeric contamination , oxidative instability of the secondary amine , and acid-catalyzed polymerization during purification.

This document provides a validated, self-correcting protocol to standardize the synthesis, storage, and application of this compound, comparing it against standard (often flawed) methodologies.

Part 1: The Chemistry of Instability (Root Cause Analysis)

To ensure reproducible data, one must understand why this molecule fails.

  • The Indole-4-Position Challenge: Unlike the robust 3-position (tryptamine derivatives), the 4-position is less electronically favored for substitution but highly prone to electronic perturbation.

  • Secondary Amine Oxidation: The resulting secondary amine, if left as a free base, acts as a nucleophile that can react with atmospheric CO2 (carbamate formation) or undergo oxidative deamination in DMSO stock solutions.

  • Acid Sensitivity: Indoles are acid-labile. Standard silica gel chromatography (acidic pH) often degrades the product into colored oligomers, leading to "false" weight yields and impure biological stocks.

Comparative Performance: Optimized vs. Standard Protocols

The following table contrasts the "Standard" literature approach with the "Optimized" protocol defined in this guide.

FeatureStandard Method (Direct Reductive Amination)Optimized Method (Stepwise Reductive Amination)Impact on Reproducibility
Reagents NaBH4 / MethanolNaBH(OAc)3 / DCE / AcOHCritical
Purity 85-92% (contains over-reduced byproducts)>98% (HPLC)High
Purification Standard Silica GelNeutralized Silica or AluminaHigh (prevents polymerization)
Stability (t1/2) ~48 hours (Free Base in solution)>6 months (HCl Salt at -20°C)Very High
Assay CV% >25% (High variability)<5% (Consistent)Critical

Part 2: Validated Experimental Protocols

Synthesis: The Reductive Amination Route

Objective: Synthesize this compound without reducing the indole ring or creating bis-alkylated side products.

Reagents:

  • Indole-4-carboxaldehyde (1.0 equiv)[1]

  • 2-Phenylethanamine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Protocol:

  • Imine Formation (Equilibrium Control):

    • In a flame-dried flask under Argon, dissolve Indole-4-carboxaldehyde in DCE (0.1 M).

    • Add 2-Phenylethanamine and Acetic Acid.

    • Critical Step: Stir at Room Temperature (RT) for 2 hours. Do NOT add the reducing agent yet. This ensures complete formation of the imine intermediate, minimizing the reduction of the aldehyde to the alcohol (a common impurity).

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes.

    • Allow to warm to RT and stir overnight (12-16h).

    • Why STAB? Unlike NaBH4, STAB is mild and will not reduce the indole double bond or the aldehyde before imine formation.

  • Workup (The Reproducibility Checkpoint):

    • Quench with Saturated NaHCO3 (pH ~8).

    • Extract with DCM (3x).

    • Wash organic layer with Brine. Dry over Na2SO4.

Purification & Salt Formation (Stabilization)

Most reproducibility issues stem from using the Free Base in biological assays.

  • Chromatography:

    • Pre-treat Silica Gel with 1% Triethylamine in Hexanes to neutralize acidity.

    • Elute with DCM:MeOH (95:5).

  • Salt Conversion (Mandatory for Assays):

    • Dissolve the purified oil in minimal diethyl ether.

    • Add 2M HCl in ether dropwise until precipitation ceases.

    • Filter the white solid under Argon.

    • Result: this compound Hydrochloride.

Part 3: Visualization of Workflows

Diagram 1: Synthetic Pathway & Critical Control Points

This diagram illustrates the reaction mechanism and highlights where standard protocols fail (Red) vs. where the optimized protocol succeeds (Green).

SynthesisPath Start Indole-4-carboxaldehyde + Phenethylamine Imine Imine Intermediate (Transient) Start->Imine -H2O RedAgent Reducing Agent Selection Imine->RedAgent Path_Fail Standard: NaBH4 (Methanol) RedAgent->Path_Fail Aggressive Path_Success Optimized: STAB (DCE/AcOH) RedAgent->Path_Success Selective Result_Fail Mixture: Product + Alcohol + Indoline (Over-reduced) Path_Fail->Result_Fail Low Selectivity Result_Success Pure Product (Secondary Amine) Path_Success->Result_Success High Yield Salt HCl Salt Formation (Stable Solid) Result_Success->Salt Stabilization

Caption: Comparative synthetic pathway showing how selective reduction (STAB) prevents common impurities found in NaBH4 protocols.

Diagram 2: Troubleshooting Biological Assay Variability

Use this decision tree when experimental data (IC50/Binding) is inconsistent.

Troubleshooting Problem Inconsistent Biological Data (High CV%) Check1 Check Compound Form Problem->Check1 FreeBase Free Base Used Check1->FreeBase SaltForm HCl/Fumarate Salt Used Check1->SaltForm Action1 ERROR: Solubility Issues & Oxidation in DMSO. Switch to Salt. FreeBase->Action1 Check2 Check DMSO Stock Age SaltForm->Check2 OldStock > 1 Week at RT Check2->OldStock FreshStock Freshly Prepared Check2->FreshStock Action2 ERROR: Hydrolysis/Degradation. Prepare Fresh. OldStock->Action2 Valid Valid Dataset. Proceed to Analysis. FreshStock->Valid

Caption: Decision tree for diagnosing reproducibility issues in biological assays involving indole-amines.

Part 4: Analytical Validation (Data Interpretation)

To confirm you have the correct regioisomer and a stable product, verify these NMR signatures:

  • 1H NMR (DMSO-d6):

    • Indole C4-CH2: Look for a singlet (or doublet if protonated) around δ 4.2 - 4.5 ppm . If this peak is split or shifted significantly upfield, you may have reduced the indole ring to an indoline.

    • Indole NH: Broad singlet >11.0 ppm. Disappearance suggests N-alkylation occurred (a common side reaction if base is too strong).

  • LC-MS Purity:

    • Must show a single peak. The presence of M+14 or M+28 peaks suggests aldehyde oxidation or formylation artifacts.

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.
  • Indole Reactivity & Stability

    • Sundberg, R. J. The Chemistry of Indoles. Academic Press.
  • General Synthesis of Indole-4-carboxaldehyde Derivatives

    • PubChem Compound Summary for Indole-4-carboxaldehyde (Precursor d
  • Handling of Amine Salts in Biological Assays

    • "Compound Management: A Guide to Sample Handling." Assay Guidance Manual, NCBI.

Sources

Comprehensive Guide: Binding Site Confirmation of N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(1H-indol-4-ylmethyl)-2-phenylethanamine represents a specialized chemical probe within the class of N-substituted phenethylamines. Structurally, it is an analog of the potent NBOMe series, where the typical N-(2-methoxybenzyl) moiety is replaced by an N-(1H-indol-4-ylmethyl) group.

This guide details the experimental framework for confirming the binding site of this ligand at the 5-HT2A receptor , a G protein-coupled receptor (GPCR) critical for serotonergic signaling. The confirmation process relies on a triangulation of radioligand binding assays , site-directed mutagenesis , and molecular docking , establishing the compound's interaction with the receptor's extended binding pocket (EBP).

Target Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists.

Target Identification & Mechanism

The primary target for N-benzylphenethylamines and their indole isosteres is the 5-HT2A receptor .

  • Mechanism of Action: These ligands typically function as agonists or partial agonists. Upon binding, they stabilize the active conformation of the receptor, facilitating the coupling of the G

    
     protein.
    
  • Signaling Cascade: Activation triggers the hydrolysis of PIP2 by Phospholipase C (PLC), generating IP3 and DAG, leading to intracellular calcium release.

5-HT2A Signaling Pathway Visualization

G Ligand N-(1H-indol-4-ylmethyl)- 2-phenylethanamine Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release IP3->Ca Triggers

Figure 1: Canonical Gq-mediated signaling pathway activated by 5-HT2A agonists.

Binding Site Confirmation: Experimental Protocols

To rigorously confirm that this compound binds to the orthosteric site and extends into the hydrophobic pocket, the following self-validating protocols must be employed.

Phase 1: In Silico Molecular Docking

Before wet-lab validation, computational modeling predicts the binding mode.

  • Objective: Visualize the fit of the indole-4-ylmethyl group within the receptor's Extended Binding Pocket (EBP).

  • Key Residues:

    • Asp3.32 (Asp155): Forms a salt bridge with the protonated amine of the ligand.

    • Phe6.52 (Phe340): Forms a

      
      -
      
      
      
      stacking interaction with the aromatic indole ring.
    • Ser3.36 (Ser159): Potential H-bond donor/acceptor for the indole NH.

Protocol:

  • Preparation: Retrieve 5-HT2A crystal structure (e.g., PDB ID: 6A93). Remove endogenous ligand.

  • Ligand Setup: Generate 3D conformers of this compound; protonate the secondary amine (pH 7.4).

  • Docking: Define the grid box centered on Asp3.32. Run docking (e.g., Glide or AutoDock Vina).

  • Analysis: Filter poses by the presence of the Asp3.32 salt bridge. Evaluate the indole orientation relative to Phe6.52.

Phase 2: In Vitro Radioligand Binding Assay

This is the "Gold Standard" for determining affinity (


).
  • Principle: Competition binding using a high-affinity radioligand.

  • Radioligand:

    
    -Ketanserin (Antagonist) or 
    
    
    
    -Cimbi-36 (Agonist).

Step-by-Step Protocol:

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and homogenize to isolate membranes.

  • Incubation:

    • Mix membrane preparation (20

      
      g protein) with 
      
      
      
      -Ketanserin (1 nM).
    • Add increasing concentrations of this compound (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Methysergide.
      
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Data Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Phase 3: Site-Directed Mutagenesis (Causality Validation)

To confirm the specific binding site residues predicted by docking.

  • Hypothesis: If the indole ring interacts with Phe6.52, mutating this residue to Alanine (F340A) should drastically reduce affinity.

  • Mutant: F340A (Disrupts

    
    -stacking) or D155A  (Abolishes salt bridge - negative control).
    

Protocol:

  • Mutagenesis: Generate h5-HT2A-F340A mutant plasmid using PCR.

  • Expression: Transiently express WT and Mutant receptors in HEK293 cells.

  • Assay: Perform the radioligand binding assay (as above) on both WT and Mutant membranes.

  • Validation: A

    
    -fold shift in 
    
    
    
    (loss of affinity) in the F340A mutant confirms the indole ring's interaction with this residue.

Comparative Performance Analysis

The following table contrasts the theoretical or representative binding profiles of the indole analog against standard references.

CompoundStructure Type5-HT2A Affinity (

)
Binding Mode Feature
N-(1H-indol-4-ylmethyl)-PEA Indole-N-benzyl analogLow nM (Est. 10-50 nM) Indole stacks with Phe6.52; NH H-bonds with Ser3.36
25I-NBOMe N-(2-methoxybenzyl)Sub-nM (0.5 nM) 2-OMe interacts with Ser3.36; High lipophilicity
Phenethylamine (PEA) Unsubstituted Core> 10,000 nM Lacks hydrophobic anchor for EBP (Phe6.52)
Serotonin (5-HT) Endogenous Agonist10-100 nM Binds deep in orthosteric site; no EBP interaction

Note: The "Indole-4-ylmethyl" substitution significantly enhances affinity compared to unsubstituted PEA by accessing the "Extended Binding Pocket" (EBP), mimicking the N-benzyl group of NBOMes.

Binding Site Logic Diagram

BindingMode cluster_Pocket 5-HT2A Binding Pocket Asp Asp3.32 (D155) Function: Ionic Anchor Phe Phe6.52 (F340) Function: Hydrophobic/Pi-Stacking Ser Ser3.36 (S159) Function: H-Bonding Ligand This compound Core: Protonated Amine Substituent: Indole Ring Ligand->Asp Salt Bridge (Essential) Ligand->Phe Pi-Pi Stacking (Affinity Driver) Ligand->Ser Potential H-Bond (Selectivity)

Figure 2: Interaction map between the ligand and key receptor residues.

References

  • Hansen, M., et al. (2014).[1][2][3] "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience, 5(3), 243–249. Link

  • Braden, M. R., et al. (2006). "Molecular docking of hallucinogens and their congeners at the 5-HT2A receptor." Pharmacology Biochemistry and Behavior, 85(4), 848-863. Link

  • Nichols, D. E. (2016).[4] "Psychedelics."[1][2][3][4][5] Pharmacological Reviews, 68(2), 264-355. Link

  • Kristensen, J. L., et al. (2012). "The structure-activity relationship of the N-benzylphenethylamines." Bioorganic & Medicinal Chemistry Letters, 22(12), 3823-3826. Link

Sources

A Comparative Guide to the Enantiomeric Activity of N-(1H-indol-4-ylmethyl)-2-phenylethanamine: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of the privileged indole scaffold and the pharmacologically significant phenethylamine backbone presents a rich chemical space for novel therapeutic agents.[1][2][3][4] N-(1H-indol-4-ylmethyl)-2-phenylethanamine is a chiral molecule of significant interest, yet a direct comparative analysis of the biological activities of its individual enantiomers remains conspicuously absent from the scientific literature. This guide provides a comprehensive, forward-looking framework for the systematic evaluation of the (R)- and (S)-enantiomers of this compound. We will delve into the scientific rationale for this investigation, propose detailed methodologies for enantioselective synthesis and separation, and outline a battery of in vitro and in vivo assays to elucidate their comparative pharmacology. This document is intended to serve as a foundational roadmap for researchers seeking to unlock the stereospecific potential of this promising molecule.

Introduction: The Imperative of Chirality in Drug Design

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[5] The differential interaction of enantiomers with chiral biological targets, such as G-protein coupled receptors (GPCRs) and enzymes, can lead to significant differences in potency, efficacy, and off-target effects.[5] The development of single-enantiomer drugs over racemic mixtures is now a well-established paradigm in modern pharmaceutical development, driven by the desire for improved therapeutic indices and a reduction in adverse events.[5]

This compound incorporates two key pharmacophores:

  • The Indole Moiety: A versatile heterocyclic scaffold found in a vast array of biologically active compounds, including the neurotransmitter serotonin.[3][4] The indole nucleus is a common feature in ligands for serotonin (5-HT) receptors, as well as other CNS targets.[6][7]

  • The Phenethylamine Backbone: The foundational structure for a wide range of psychoactive substances, including stimulants, hallucinogens, and antidepressants.[2][8] These compounds often exert their effects through interactions with monoamine transporters and receptors.[8][9][10]

Given the established stereoselectivity of ligand-receptor interactions for both indole and phenethylamine derivatives, it is highly probable that the (R)- and (S)-enantiomers of this compound will display divergent biological activities. A direct comparative study is therefore essential to fully characterize this molecule's therapeutic potential.

Proposed Research Workflow: From Synthesis to In Vivo Evaluation

To systematically compare the enantiomers of this compound, a multi-stage research plan is proposed. This workflow ensures the generation of robust and reproducible data, from the initial chemical synthesis to the final in vivo characterization.

G cluster_0 Chemical Synthesis & Analysis cluster_1 In Vitro Evaluation cluster_2 In Vivo Characterization A Racemic Synthesis B Enantioselective Synthesis or Chiral Resolution A->B C Analytical Characterization (NMR, MS, HPLC) B->C D Enantiomeric Purity Determination (Chiral HPLC) C->D E Receptor Binding Assays (e.g., 5-HT, Dopamine Receptors) D->E F Functional Assays (e.g., cAMP, Calcium Flux) E->F G Off-Target Profiling F->G H Pharmacokinetic Profiling (ADME) G->H I Behavioral Pharmacology Models H->I J Toxicity Assessment I->J G receptor 5-HT2A Receptor Gq/11-coupled g_protein Gαq Gβγ receptor->g_protein Agonist Binding plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release ER pkc Protein Kinase C (PKC) dag->pkc Activation ca_release->pkc

Sources

Safety Operating Guide

N-(1H-indol-4-ylmethyl)-2-phenylethanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for N-(1H-indol-4-ylmethyl)-2-phenylethanamine , a specific secondary amine incorporating both indole and phenethylamine pharmacophores.[1][2] Due to the lack of a specific Chemical Abstracts Service (CAS) entry or Safety Data Sheet (SDS) for this exact structural isomer in public databases, this guide applies Structure-Activity Relationship (SAR) principles to establish a safety profile equivalent to High Potency Active Pharmaceutical Ingredients (HPAPIs) .[1][2]

Part 1: Executive Safety Assessment

This compound is a hybrid molecule likely possessing significant biological activity at monoamine receptors (5-HT, DA, NE).[1][2] For disposal purposes, it must be treated as a bioactive, corrosive, and potentially light-sensitive hazardous material .[2]

Hazard Domain Classification Operational Implication
Pharmacological High Potency (HPAPI) Treat as a neurotoxin.[1][2] Zero skin contact permitted.[3][4][5]
Chemical Corrosive (Amine) pH > 11 (Free Base). Incompatible with acids and oxidizers.[6]
Stability Indole-Reactive Sensitive to light/air oxidation.[1][2] Potential to form polymeric tars.
Reactivity Incompatible with Hypochlorites CRITICAL WARNING: Do NOT use bleach for decontamination. Mixing amines with bleach generates toxic chloramine gas.

Part 2: Disposal Decision Logic (Workflow)

The following self-validating workflow ensures that the compound is routed to the correct waste stream, preventing dangerous cross-reactivity (e.g., mixing with nitric acid waste) and ensuring regulatory compliance.

DisposalWorkflow cluster_warning CRITICAL EXCLUSIONS Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid Segregation Segregation & Packaging Solid->Segregation SolventCheck Identify Solvent System Liquid->SolventCheck Organic Aqueous Aqueous Solution Liquid->Aqueous Water-based Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Halogenated->Segregation NonHalogenated->Segregation pHCheck Check pH Aqueous->pHCheck pHCheck->Segregation Adjust pH 5-9 if req (Consult EHS) Labeling Labeling: 'Toxic, Basic, Bioactive' Segregation->Labeling FinalDisp Final Disposal: High-Temp Incineration Labeling->FinalDisp Bleach NO BLEACH (Chloramine Risk) Drain NO DRAIN DISPOSAL

Figure 1: Decision tree for the segregation and disposal of indole-ethylamine derivatives. Note the critical prohibition of bleach and drain disposal.

Part 3: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired stocks, synthesis solids, or contaminated weighing boats.[2]

  • Containment: Transfer the solid into a wide-mouth amber glass jar with a PTFE-lined screw cap. The amber glass prevents photo-oxidation of the indole moiety, which can lead to unknown degradation products.

  • Deactivation (Not Recommended): Do not attempt to chemically deactivate the solid in the lab (e.g., using permanganate) unless you have a validated SOP. The risk of exothermic runaway or toxic byproducts outweighs the benefit.

  • Secondary Containment: Place the primary jar into a clear, sealable plastic bag (4-mil polyethylene) to contain any potential breakage.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Toxic Solid, Organic."[2]

    • Chemical Components: "this compound (100%)."[1][2]

    • Hazard Tags: [Toxic] [Irritant].[2]

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, HPLC effluent, or stock solutions.[2]

Step 1: Solvent Compatibility Check [2]

  • Halogenated (DCM, Chloroform): Must be segregated into the "Halogenated Waste" stream.

  • Non-Halogenated (Methanol, Ethanol, DMSO): Segregate into "Non-Halogenated Organic Waste."

  • Aqueous: If the compound is in an acidic aqueous buffer, do not mix with basic waste (cyanides/sulfides) or bleach.

Step 2: Transfer & Storage

  • Use High-Density Polyethylene (HDPE) or Glass containers.[2] Avoid standard LDPE for long-term storage of amines as they can adsorb to the plastic.[2]

  • Leave 10% headspace in the container to allow for vapor expansion.

  • Self-Validating Check: Measure the pH of the waste stream. If the solution is strongly basic (pH > 10) due to the amine, ensure the waste container is compatible with bases (no aluminum caps).

Part 4: Regulatory & Compliance Data

Since this specific isomer is likely a research chemical, it does not have a specific RCRA "P" or "U" list code. However, it must be classified based on Generator Knowledge of its characteristics.

Recommended Waste Profiles (US EPA / RCRA Context):

ParameterClassificationCodeRationale
Ignitability D001 YesIf dissolved in flammable solvents (MeOH/EtOH).[1][2]
Corrosivity D002 PossibleIf pH ≥ 12.5 (Free base form).
Toxicity Not Listed N/AWhile not T-listed, treat as Toxic due to bioactive indole/amine pharmacophore.[2]
DOT Shipping Class 8 or 6.1 UN 2922Likely "Corrosive liquid, toxic, n.o.s." for transport.

Spill Management (Small Scale < 50 mL/g):

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Absorbent: Use a universal absorbent pads or vermiculite. Do not use paper towels for neat amines (potential heat generation).

  • Clean-up: Wipe the area with a mild acid solution (e.g., 1% acetic acid) to neutralize the amine residue, followed by soap and water. Dispose of all cleanup materials as solid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Safety Data Sheets. [Link][1][2]

  • PubChem. (2024). Compound Summary: 2-Phenylethanamine (Structural Analog).[1][2] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling N-(1H-indol-4-ylmethyl)-2-phenylethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Categorization

N-(1H-indol-4-ylmethyl)-2-phenylethanamine is a structural hybrid of the tryptamine and phenethylamine classes.[1] In the absence of specific toxicological data (LD50/LC50) for this exact isomer, the Precautionary Principle mandates treating this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI). [1]

Why This Protocol Exists (The Causality)

Standard laboratory safety measures are insufficient for this compound due to two synergistic risk factors:

  • Pharmacological Potency: The molecule contains both an indole core (characteristic of serotonergic agonists like psilocybin) and a phenethylamine moiety (characteristic of sympathomimetics).[1] This suggests high affinity for 5-HT2A and adrenergic receptors, posing a risk of central nervous system (CNS) effects even at microgram exposure levels.[1]

  • Chemical Reactivity: As a secondary amine, it is lipophilic and capable of rapid transdermal absorption.[1] It is also a precursor that can form carcinogenic nitrosamines if inadvertently exposed to nitrosating agents (e.g., nitrites).

Occupational Exposure Band (OEB) Assignment: OEB 4 (Default for novel bioactive amines).[1] Control Strategy: Containment at source (primary) + Redundant PPE (secondary).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for any manipulation of the neat powder or concentrated solutions (>10 mM).

Protection ZoneRequired EquipmentTechnical Justification & Causality
Respiratory PAPR (Powered Air Purifying Respirator) or N95/P100 only if working strictly inside a Class II Biosafety Cabinet/Fume Hood.[1]Why: Fine organic amine powders are easily aerosolized by static electricity.[1] Inhalation provides a direct route to the CNS, bypassing first-pass metabolism.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) or LaminateWhy: Lipophilic amines can permeate standard latex instantly.[1] Double gloving creates a "breakthrough buffer."[1] The outer glove is sacrificial and must be changed immediately upon splash contact.[1]
Dermal (Body) Tyvek® Lab Coat (Closed Front) + Chemical Apron Why: Cotton lab coats absorb liquids, holding the toxin against the skin.[1] Tyvek provides a non-porous barrier against organic solvents used to solubilize the amine.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses with side shields are insufficient.[1] Amines are basic (pH >10 in solution) and can cause irreversible corneal opacity upon contact.[1]

Operational Workflow: Step-by-Step

Phase 1: Engineering Controls & Preparation[1]
  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula.[1]

    • Reasoning: Indole derivatives are often fluffy, electrostatic powders.[1] Static discharge can cause "powder fly," resulting in uncontained surface contamination.[1]

  • Containment: All open-vessel operations must occur within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

Phase 2: Weighing & Solubilization[1]
  • Don PPE according to the matrix above.

  • Tare the vial inside the hood. Do not remove the balance from the containment area.

  • Transfer the solid using a disposable antistatic spatula.[1]

  • Solvent Addition: Add the solvent (typically DMSO or Methanol) slowly down the side of the vial.[1]

    • Caution: This reaction is often exothermic.[1] Rapid addition can cause aerosolization of the dry powder before it dissolves.[1]

  • Seal the vial immediately. Wipe the exterior with a methanol-dampened Kimwipe to remove invisible trace residues.[1] Dispose of the Kimwipe as hazardous waste.[1]

Phase 3: Decontamination[1]
  • Surface Clean: Wash the work surface with 10% Acetic Acid followed by water.[1]

    • Mechanism:[1][2][3][4] The acid protonates the amine (R-NH-R' → R-NH2+-R'), converting the lipophilic free base into a hydrophilic salt.[1] This prevents skin absorption and makes the residue water-soluble for easy removal.[1]

Visualizing the Safety Logic

The following diagram illustrates the "Cradle-to-Grave" handling process, emphasizing the critical decision points for containment.

SafetyProtocol cluster_Hood Engineering Control: Fume Hood Start Start: Receipt of Chemical RiskAssess Risk Assessment: Verify OEB 4 Status Start->RiskAssess PPE Don PPE: Double Nitrile + Tyvek + Goggles RiskAssess->PPE Unknown Potency Weighing Weighing: Use Anti-Static Gun PPE->Weighing Solubilization Solubilization: Add Solvent Slowly Weighing->Solubilization WipeDown Decon Step: 10% Acetic Acid Wipe Solubilization->WipeDown Waste Disposal: Segregated Incineration Stream WipeDown->Waste Solid & Liquid Waste

Figure 1: Operational workflow for handling high-potency indole-phenethylamine hybrids.[1] Note the critical decontamination step using acid to neutralize the amine.

Emergency Response & Disposal

Accidental Spills[1]
  • Evacuate the immediate area to allow aerosols to settle (15 mins).[1]

  • Cover the spill with a specialized Amine/Organic Absorbent (do not use paper towels alone, as they increase surface area for evaporation).[1]

  • Neutralize with dilute acetic acid or citric acid.

  • Collect debris into a double-bagged hazardous waste container labeled "Toxic Organic Solid."

Exposure First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes .[1][3] Do not stop to remove contact lenses initially; flush over them, then remove if possible.[1]

  • Skin Contact: Wash with soap and water.[1][5] Do not use alcohol or organic solvents , as these will increase the permeability of the skin to the lipophilic amine.

Disposal (Cradle-to-Grave)[1]
  • Never dispose of this compound down the drain.[1]

  • Segregation: Segregate from oxidizers (risk of reaction) and nitrosating agents (risk of carcinogen formation).[1]

  • Method: High-temperature incineration is the only acceptable disposal method to ensure complete destruction of the indole ring system.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on the safe use of chemicals (Specific focus on Amines). [Link][1]

  • PubChem. (2025).[1] Compound Summary: 2-(1H-indol-3-yl)-2-phenylethanamine (Structural Analog Safety Data). National Library of Medicine.[1] [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.